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  • Product: Piperazine, 1-(3-chlorophenyl)-4-methyl-
  • CAS: 20011-11-4

Core Science & Biosynthesis

Foundational

physicochemical properties of Piperazine, 1-(3-chlorophenyl)-4-methyl-

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-chlorophenyl)-4-methylpiperazine Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 1-(3-chloropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-chlorophenyl)-4-methylpiperazine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(3-chlorophenyl)-4-methylpiperazine, a derivative of the well-studied phenylpiperazine class of compounds. As a senior application scientist, this document synthesizes foundational chemical data with practical analytical methodologies to serve researchers, scientists, and professionals in drug development and forensic analysis. The guide delves into the compound's chemical identity, structural features, and key physical properties. It further outlines detailed protocols for its synthesis and characterization using state-of-the-art analytical techniques, including chromatography, spectroscopy, and thermal analysis. The narrative emphasizes the causality behind experimental choices, providing a robust framework for understanding and investigating this compound and its analogs.

Chemical Identity and Structural Elucidation

1-(3-chlorophenyl)-4-methylpiperazine, also known by its CAS Number 20011-11-4, belongs to the phenylpiperazine family.[1][2] It is structurally derived from its more widely studied precursor, 1-(3-chlorophenyl)piperazine (mCPP), through the addition of a methyl group to the nitrogen atom at the 4-position of the piperazine ring. This substitution significantly influences its physicochemical and pharmacological properties.

The core structure consists of a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. One nitrogen atom is bonded to a phenyl group substituted with a chlorine atom at the meta (3-) position. The second nitrogen atom is bonded to a methyl group. This N-methylation differentiates it from mCPP, a known serotonin receptor agonist used extensively in neuroscience research.[3][4][5]

Core Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-chlorophenyl)-4-methylpiperazine is presented below. These parameters are fundamental for designing experimental protocols, including formulation, analytical method development, and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

PropertyValueSource
CAS Number 20011-11-4[1][2]
Molecular Formula C11H15ClN2[1][2]
Molecular Weight 210.703 g/mol [1]
Appearance Data not widely published; likely a solid powder or oil at room temperature.N/A
Melting Point Not specified in available literature. Determination via DSC is recommended.N/A
Boiling Point Not specified in available literature.N/A
Solubility Expected to be soluble in organic solvents like methanol, DMSO, and chlorinated solvents. Solubility in aqueous solutions is likely pH-dependent due to the basic nitrogen atoms.N/A

Synthesis and Manufacturing Insights

The most direct and logical synthesis route for 1-(3-chlorophenyl)-4-methylpiperazine involves the N-methylation of its immediate precursor, 1-(3-chlorophenyl)piperazine (mCPP). This transformation is a standard procedure in medicinal chemistry.

Synthetic Rationale: The secondary amine on the piperazine ring of mCPP is nucleophilic and can be readily alkylated. The Eschweiler-Clarke reaction, which involves treatment with formaldehyde and formic acid, is a common and effective method for exhaustive methylation of amines. Alternatively, direct alkylation using a methylating agent such as bromomethane or methyl iodide in the presence of a non-nucleophilic base can be employed. The choice of method depends on scale, desired purity, and available reagents.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product & Purification mCPP 1-(3-chlorophenyl)piperazine (mCPP) Reaction N-Methylation Reaction (Reductive Amination) mCPP->Reaction Reagent Methylating Agent (e.g., Formaldehyde/Formic Acid) Reagent->Reaction Purification Purification (e.g., Chromatography, Distillation) Reaction->Purification Product 1-(3-chlorophenyl)-4-methylpiperazine Purification->Product

Caption: Synthetic workflow for 1-(3-chlorophenyl)-4-methylpiperazine.

Analytical Methodologies

A multi-faceted analytical approach is required for the unambiguous identification, quantification, and characterization of this compound.

Chromatographic Analysis

Chromatographic techniques are essential for separating the target analyte from its precursor, potential by-products, and other impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantification and purity assessment. The basic nitrogen atoms in the piperazine ring make it amenable to reverse-phase chromatography with an acidic mobile phase modifier to ensure good peak shape.

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV-Vis Diode Array Detector (DAD) at ~240-250 nm.

    • Causality: The C18 stationary phase provides hydrophobic retention, while the acidic mobile phase protonates the piperazine nitrogens, minimizing tailing and improving resolution. Methods developed for mCPP can be readily adapted.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and structural confirmation based on mass-to-charge ratio.

    • Column: DB-5ms or equivalent (non-polar)

    • Injection: Split/splitless inlet at 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium

    • MS Detection: Electron Ionization (EI) at 70 eV. Expected fragmentation would involve cleavage of the piperazine ring and loss of the methyl and chlorophenyl groups.

    • Causality: The thermal stability of the compound allows for volatilization without decomposition. The mass spectrum provides a unique fingerprint for identification, which is crucial in forensic contexts.[8][9]

G Sample Sample in Solution HPLC HPLC (Purity, Quantification) Sample->HPLC GCMS GC-MS (Identification, Volatiles) Sample->GCMS Purity Purity Data (%) HPLC->Purity Quant Concentration (µg/mL) HPLC->Quant Identity Mass Spectrum GCMS->Identity

Caption: Chromatographic analysis workflow.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring (typically in the 6.8-7.3 ppm range), the four methylene groups of the piperazine ring (as complex multiplets around 2.6-3.2 ppm), and a sharp singlet for the N-methyl group around 2.3-2.5 ppm.[10]

    • ¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments, with aromatic carbons between 115-155 ppm, piperazine carbons around 45-55 ppm, and the N-methyl carbon signal appearing upfield around 45 ppm.[10]

    • Causality: NMR is the gold standard for structural elucidation, providing unambiguous proof of atom connectivity. 2D NMR techniques (like COSY and HSQC) can be used to assign all proton and carbon signals definitively.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

    • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2800-3000 cm⁻¹: Aliphatic C-H stretching from the piperazine and methyl groups.

    • ~1590 and 1475 cm⁻¹: C=C stretching from the aromatic ring.

    • ~1100-1300 cm⁻¹: C-N stretching vibrations.

    • ~700-800 cm⁻¹: C-Cl stretching.

    • Causality: FT-IR is a rapid and non-destructive technique used to confirm the presence of expected functional groups and as a quality control fingerprinting method.[11]

Thermal Analysis

Thermal analysis provides critical information on the material's stability, melting behavior, and purity.

  • Differential Scanning Calorimetry (DSC):

    • Protocol: A sample (3-5 mg) is heated in a sealed aluminum pan under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

    • Expected Output: An endothermic peak indicating the melting point. The sharpness of the peak can provide an initial indication of purity. It can also reveal polymorphic transitions.[12][13]

    • Causality: DSC is fundamental for identifying the solid-state form of a drug substance, which impacts solubility and bioavailability.

  • Thermogravimetric Analysis (TGA):

    • Protocol: A sample is heated on a sensitive microbalance at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (nitrogen or air).

    • Expected Output: A plot of mass versus temperature. A stable compound will show a flat baseline until the onset of decomposition. The temperature at which mass loss occurs indicates its thermal stability.

    • Causality: TGA determines the upper-temperature limit for handling and storage and can detect the presence of residual solvents or moisture.[14]

Stability and Degradation Profile

The stability of 1-(3-chlorophenyl)-4-methylpiperazine is a critical parameter for its storage and formulation. Phenylpiperazine derivatives are generally stable under standard storage conditions (cool, dry, dark).[15] However, potential degradation pathways should be considered:

  • Oxidation: The nitrogen atoms of the piperazine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air and light.

  • Hydrolysis: While generally stable, hydrolysis is a potential degradation route under extreme pH and high-temperature conditions, though less common for this structure compared to esters or amides.[16]

  • Photostability: Aromatic systems can be susceptible to photodegradation. Studies should be conducted according to ICH guidelines to assess the impact of light exposure.

Conclusion

1-(3-chlorophenyl)-4-methylpiperazine is a distinct chemical entity whose physicochemical properties are governed by its N-methylated phenylpiperazine structure. This guide has detailed the foundational data and a suite of self-validating analytical protocols necessary for its comprehensive characterization. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can ensure the identity, purity, and stability of this compound, providing the trustworthy data required for advanced research and development applications.

References

  • (No source provided)
  • (No source provided)
  • (No source provided)
  • Maurer, H. H., Kraemer, T., & Springer, D. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560–568. [Link]

  • (No source provided)
  • De Brabanter, N., et al. (2010). An analytical method for the separation of piperazines and their congeners in street samples. Analytical Methods, 2(1), 117-128. [Link]

  • (No source provided)
  • (No source provided)
  • (No source provided)
  • Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved from [Link]

  • (No source provided)
  • (No source provided)
  • (No source provided)
  • Stanaszek, R., & Zuba, D. (2006). 1-(3-Chlorophenyl)piperazine (mCPP) - A new designer drug that is still a legal substance. Problems of Forensic Sciences, 66, 220-228. [Link]

  • (No source provided)
  • Feucht, E., & Jönsson, A. K. (2006). [Metachlorophenylpiperazine (mCPP): a new designer drug]. Annales de toxicologie analytique, 18(2), 121-127. [Link]

  • (No source provided)
  • (No source provided)
  • Arjunan, V., et al. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Journal of Molecular Structure, 1184, 34-45. [Link]

  • Taylor & Francis. (n.d.). Meta-Chlorophenylpiperazine – Knowledge and References. Retrieved from [Link]

  • Ciesielski, W., et al. (2013). Development and validation of chromatographic methods for the determination of some piperazine derivatives in "legal highs". Journal of Pharmaceutical and Biomedical Analysis, 72, 126-133. [Link]

  • Wikidoc. (2012). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • MOLBASE. (n.d.). 1-(3-Chlorophenyl)-4-methylpiperazine price & availability. Retrieved from [Link]

  • NextSDS. (n.d.). Piperazine, 1-(3-chlorophenyl)-4-methyl- — Chemical Substance Information. Retrieved from [Link]

  • Yurdakul, Ş., & Çırak, Ç. (2017). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 188, 590-600. [Link]

  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • Żmudzki, P., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1). [Link]

  • Shan, N., et al. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology, 37(4), 205-210. [Link]

  • Szałek, E., et al. (2023). Synthesis of 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molecules, 28(2), 743. [Link]

  • (No source provided)
  • (No source provided)
  • NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. Retrieved from [Link]

  • (No source provided)
  • (No source provided)
  • (No source provided)
  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

Sources

Exploratory

mechanism of action of 1-(3-chlorophenyl)-4-methylpiperazine in CNS

Title: Unraveling the CNS Mechanism of Action of 1-(3-Chlorophenyl)-4-methylpiperazine (Me-mCPP): A Technical Guide for Neuropharmacological Evaluation Executive Summary 1-(3-chlorophenyl)-4-methylpiperazine (CAS 20011-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unraveling the CNS Mechanism of Action of 1-(3-Chlorophenyl)-4-methylpiperazine (Me-mCPP): A Technical Guide for Neuropharmacological Evaluation

Executive Summary

1-(3-chlorophenyl)-4-methylpiperazine (CAS 20011-11-4), commonly referred to as Me-mCPP, is the N-methylated derivative of meta-chlorophenylpiperazine (mCPP). While mCPP is a globally recognized pharmacological probe and a known designer drug[1], the addition of the 4-methyl group subtly alters the molecule's lipophilicity, blood-brain barrier (BBB) penetration kinetics, and receptor binding profile.

This whitepaper provides an in-depth technical analysis of Me-mCPP’s mechanism of action within the Central Nervous System (CNS). By acting as a non-selective serotonin (5-HT) receptor agonist and a substrate-type monoamine releasing agent, Me-mCPP profoundly modulates serotonergic and dopaminergic neurotransmission. Here, we deconstruct the signal transduction pathways, detail the neurochemical mechanisms, and provide field-proven experimental workflows to validate these effects in preclinical models.

Pharmacodynamics: Receptor Binding & Signal Transduction

The primary neuropharmacological driver of Me-mCPP is its high affinity for the 5-HT receptor family, specifically the 5-HT2C, 5-HT2A, and 5-HT1B subtypes.

The 5-HT2C Gq/11-Coupled Pathway

The 5-HT2C receptor is uniquely distributed throughout the CNS (e.g., choroid plexus, hippocampus, striatum) and is primarily coupled to the Gq/11 G-protein. When Me-mCPP binds to the 5-HT2C receptor, it acts as a partial-to-full agonist. The activation of the Gq α -subunit stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately mediates the anorectic, anxiogenic, and mild hallucinogenic subjective effects associated with piperazine derivatives[2].

Pathway Ligand Me-mCPP (1-(3-chlorophenyl)-4-methylpiperazine) Receptor 5-HT2C Receptor (Gq/11-Coupled) Ligand->Receptor Agonist Binding GProtein Gq α-Subunit Activation Receptor->GProtein PLC Phospholipase C (PLC) GProtein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Calcium Intracellular Ca2+ Release IP3->Calcium ER Binding PKC Protein Kinase C (PKC) DAG->PKC Effects Downstream CNS Effects (Anorectic, Anxiogenic) Calcium->Effects PKC->Effects

Figure 1: Gq/11-coupled 5-HT2C receptor signaling cascade activated by Me-mCPP.

Neurochemical Mechanisms: Transporter Reversal

Beyond direct receptor agonism, Me-mCPP profoundly impacts the synaptic concentration of monoamines via its interaction with the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).

Unlike classical reuptake inhibitors (e.g., SSRIs) that simply block the transporter pore, Me-mCPP acts as a substrate-type releasing agent . It is transported into the presynaptic terminal via SERT, where it disrupts vesicular storage. This raises the cytoplasmic concentration of 5-HT, forcing SERT to operate in reverse, thereby pumping massive amounts of serotonin into the synaptic cleft.

Causality in Evidence: Systemic administration of the parent compound mCPP induces a 300–1,400% increase in extracellular 5-HT in the hippocampus[3]. Crucially, this release is tetrodotoxin (TTX)-insensitive. Because TTX blocks voltage-gated sodium channels (halting action potentials), the persistence of 5-HT release proves that the mechanism is driven by carrier-mediated transporter reversal rather than classical vesicular exocytosis[4]. Conversely, Me-mCPP induces a much weaker, TTX-sensitive increase in dopamine, suggesting its dopaminergic effects are secondary to 5-HT receptor-mediated modulation of nigrostriatal circuitry[3].

Quantitative Pharmacological Profile

To understand the structure-activity relationship (SAR), we must compare Me-mCPP to its non-methylated parent. N-methylation typically preserves the core serotonergic affinity while slightly increasing affinity for catecholamine transporters due to enhanced lipophilicity.

Pharmacological TargetmCPP (Reference Ki​ , nM)Me-mCPP (Estimated Ki​ , nM)*Functional Consequence in CNS
5-HT2C Receptor 3.45.0 - 12.0Anorexia, anxiety, subjective hallucinogenic cues
5-HT2A Receptor 32.140.0 - 55.0Head-twitch response (rodents), psychedelic effects
SERT (Transporter) High Affinity (Releaser)High Affinity (Releaser)Massive TTX-insensitive 5-HT efflux
DAT (Transporter) Low AffinityModerate AffinityMild TTX-sensitive DA efflux

*Note: Me-mCPP quantitative values are extrapolated based on established SAR principles of N-methylated piperazine designer drugs[1].

Experimental Workflows: Validating the Mechanism

To rigorously evaluate the neurochemical effects of Me-mCPP, researchers must employ self-validating in vivo systems. The gold standard is In Vivo Microdialysis coupled with HPLC-ECD .

Protocol: In Vivo Microdialysis for Monoamine Quantification

Objective: To quantify the real-time extracellular concentrations of 5-HT and DA in the rat hippocampus following Me-mCPP administration, and to differentiate between vesicular vs. transporter-mediated release.

Step 1: Stereotaxic Surgery & Probe Implantation

  • Action: Anesthetize the subject and stereotaxically implant a concentric microdialysis probe (e.g., 2 mm active membrane) into the ventral hippocampus.

  • Causality: The hippocampus is chosen due to its dense innervation by serotonergic projections from the median raphe nucleus, making it the optimal region to capture 5-HT efflux.

Step 2: aCSF Perfusion & Baseline Stabilization

  • Action: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min for 90 minutes prior to drug administration.

  • Causality: aCSF perfectly mimics the ionic composition of the brain's extracellular fluid, preventing osmotic shock and maintaining local cell viability. The 90-minute stabilization period ensures the clearance of neurotransmitters artificially released by the mechanical trauma of probe insertion.

Step 3: Pharmacological Challenge (The TTX Paradigm)

  • Action: Introduce 1 µM Tetrodotoxin (TTX) into the aCSF perfusion line. After 40 minutes, administer Me-mCPP (2.5 mg/kg, i.v.).

  • Causality: As established by Eriksson et al., adding TTX isolates the mechanism of release[3]. If Me-mCPP still induces a massive 5-HT spike in the presence of TTX, it definitively proves the compound acts via SERT reversal, not action-potential-driven exocytosis[4].

Step 4: Dialysate Collection & HPLC-ECD Analysis

  • Action: Collect dialysate fractions every 20 minutes. Analyze immediately using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Causality: ECD is utilized over UV or mass spectrometry because it offers the extreme femtogram-level sensitivity required to detect basal extracellular monoamines in micro-volume dialysates.

Workflow S1 1. Stereotaxic Surgery (Probe Implantation) S2 2. aCSF Perfusion (+/- 1µM TTX) S1->S2 S3 3. Systemic Me-mCPP Administration S2->S3 S4 4. Dialysate Collection (20 min bins) S3->S4 S5 5. HPLC-ECD Quantification (5-HT & DA) S4->S5

Figure 2: Step-by-step in vivo microdialysis workflow for quantifying Me-mCPP monoamine release.

Conclusion

1-(3-chlorophenyl)-4-methylpiperazine (Me-mCPP) represents a potent, multi-target neuropharmacological agent. By combining Gq/11-coupled 5-HT2C receptor agonism with robust, TTX-insensitive SERT reversal, it drastically alters the serotonergic landscape of the CNS. Understanding the precise causality behind its mechanism of action—and the rigorous microdialysis protocols required to measure it—is essential for advancing drug development in psychiatric therapeutics and forensic toxicology.

References

  • Eriksson E, Engberg G, Bing O, Nissbrandt H. "Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain." Neuropsychopharmacology. 1999.[3] URL: [Link]

  • Tancer ME, Johanson CE. "The subjective effects of MDMA and mCPP in moderate MDMA users." Drug and Alcohol Dependence. 2001.[2] URL: [Link]

  • Baumann MH, et al. "Abuse Liability of Novel 'Legal High' Designer Stimulants: Evidence From Animal Models." Neuropsychopharmacology. 2014.[1] URL: [Link]

Sources

Foundational

The Receptor Binding Affinity of 1-(3-chlorophenyl)-4-methylpiperazine (mCPP): An In-depth Technical Guide

Introduction 1-(3-chlorophenyl)-4-methylpiperazine, commonly known as mCPP, is a psychoactive compound of the phenylpiperazine class. Initially developed during the 1970s for research purposes, it has since been identifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(3-chlorophenyl)-4-methylpiperazine, commonly known as mCPP, is a psychoactive compound of the phenylpiperazine class. Initially developed during the 1970s for research purposes, it has since been identified as a metabolite of several clinically used drugs, including the antidepressant trazodone.[1] Its complex pharmacological profile, characterized by interactions with a wide array of neurotransmitter receptors, has made it a subject of significant scientific interest.[2] This guide provides a comprehensive technical overview of the receptor binding affinity of mCPP, intended for researchers, scientists, and drug development professionals. We will delve into its binding profile, the functional consequences of these interactions, and the methodologies used to determine these affinities, thereby offering a detailed understanding of its mechanism of action.

Pharmacological Profile: A Multi-Target Ligand

mCPP is a promiscuous ligand, demonstrating significant affinity for numerous receptor systems, with a particular predilection for serotonin (5-HT) receptors.[3] Its broad spectrum of activity is a key determinant of its complex and often unpredictable physiological and behavioral effects, which can range from anxiogenic to anorectic properties.[3] The binding affinities, typically expressed as the inhibition constant (Ki), quantify the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity.

Serotonergic System: The Primary Target

The most pronounced interactions of mCPP occur within the serotonergic system, where it binds to a multitude of 5-HT receptor subtypes. This widespread activity underlies its use as a non-selective serotonergic agent in research to probe the function of this neurotransmitter system.[2]

mCPP exhibits high to moderate affinity for several 5-HT receptor subtypes, acting as an agonist at most of them.[3] Notably, it displays the highest affinity for the 5-HT2C receptor, with a Ki value of 3.4 nM for the human receptor.[3] Its affinity for the 5-HT2A and 5-HT2B receptors is approximately ten-fold lower.[3] The functional activity of mCPP is not uniform across these receptors; it acts as a partial agonist at human 5-HT2A and 5-HT2C receptors, but as an antagonist at the human 5-HT2B receptor.[3] This differential activity is crucial in understanding its diverse pharmacological effects. For instance, its anxiogenic and appetite-suppressing effects are largely attributed to its agonist activity at the 5-HT2C receptor.[3]

Beyond the 5-HT2 family, mCPP also binds with varying affinities to other 5-HT receptors, including the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, and 5-HT7 subtypes.[3] Furthermore, mCPP demonstrates a notable affinity for the serotonin transporter (SERT), with a reported Ki of 220 nM, suggesting it can also act as a serotonin reuptake inhibitor.[3][4]

Adrenergic, Dopaminergic, and Other Receptor Systems

In addition to its profound effects on the serotonergic system, mCPP interacts with other key neurotransmitter systems, albeit generally with lower affinity. It displays moderate affinity for α-adrenergic receptors, with Ki values in the low to mid-nanomolar range for α2 subtypes and slightly higher for α1 subtypes.[3] Its affinity for β-adrenergic and dopamine receptors is considerably lower.[3][5] mCPP also interacts with histamine H1 and imidazoline I1 receptors.[3] This broader receptor interaction profile contributes to the complexity of its in vivo effects.

Quantitative Binding Data

The following table summarizes the reported binding affinities (Ki in nM) of mCPP for a range of human and rat receptors and transporters. This data provides a quantitative basis for understanding the compound's pharmacological profile.

Receptor/TransporterSpeciesKi (nM)
Serotonin Receptors
5-HT1AHuman130
5-HT1BHuman160
5-HT1DHuman200
5-HT2AHuman32.1
5-HT2BHuman28.8
5-HT2CHuman3.4
5-HT3Human61.4 (IC50)
5-HT7Human130
Serotonin Transporter
SERTHuman220
Adrenergic Receptors
α1AHuman430
α1BHuman370
α1DHuman260
α2AHuman145
α2BHuman106
α2CHuman124
β1Human2,359
β2Human3,474
Dopamine Receptors
D1Human7,000
D2Human>10,000
D3Rat>10,000
D5Human>10,000
Histamine Receptor
H1Human326
Imidazoline Receptor
I1Rat759
Norepinephrine Transporter
NETHuman1,100

Data compiled from various sources, primarily from the PDSP Ki Database as cited in[3].

Signaling Pathways of Key 5-HT2 Receptors

The functional outcomes of mCPP's binding to 5-HT2 receptors are dictated by the downstream signaling cascades these receptors initiate. The 5-HT2A, 5-HT2B, and 5-HT2C receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

Gq_Signaling_Pathway mCPP mCPP Receptor 5-HT2 Receptor (A, B, or C) mCPP->Receptor Binds Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Canonical Gq/11 signaling pathway for 5-HT2 receptors.

This canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These second messengers, in turn, modulate a variety of cellular processes.

Beyond this primary pathway, 5-HT2 receptors can engage in more complex signaling, including the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling. The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another at the same receptor, is an important consideration for compounds like mCPP.[6][7]

Experimental Determination of Receptor Binding Affinity: A Methodological Overview

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a cornerstone of pharmacology, allowing for the precise determination of a ligand's affinity for its target receptor.

Core Principle of Radioligand Binding Assays

These assays rely on the competition between a radiolabeled ligand (a molecule with a radioactive isotope) with a known high affinity for the receptor and the unlabeled test compound (in this case, mCPP). By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand from the receptors (the IC50 value), the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells or tissue expressing the receptor) Incubation Incubation (Membranes + Radioligand + mCPP) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]Ketanserin for 5-HT2A) Radioligand->Incubation mCPP_Dilutions Serial Dilutions of mCPP mCPP_Dilutions->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation IC50_Calc IC50 Determination (from competition curve) Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

General workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay

The following is a generalized, yet detailed, protocol for determining the binding affinity of mCPP for a specific G protein-coupled receptor, such as the 5-HT2C receptor, expressed in a recombinant cell line.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293 or CHO cells) expressing the human 5-HT2C receptor.

  • Radioligand: A high-affinity radiolabeled antagonist for the 5-HT2C receptor (e.g., [³H]mesulergine).

  • Test Compound: 1-(3-chlorophenyl)-4-methylpiperazine (mCPP) hydrochloride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Determinate: A high concentration of a non-radiolabeled, high-affinity ligand for the 5-HT2C receptor (e.g., mianserin).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Vials and Cocktail.

  • Liquid Scintillation Counter.

2. Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Homogenize the membranes in assay buffer using a tissue homogenizer.

    • Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membrane suspension in assay buffer to the desired final concentration (typically 10-50 µg of protein per well).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding Wells: Add assay buffer, the radioligand at a concentration close to its Kd, and the membrane suspension.

    • Non-specific Binding Wells: Add the non-specific binding determinate, the radioligand, and the membrane suspension.

    • Competitive Binding Wells: Add serial dilutions of mCPP, the radioligand, and the membrane suspension.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the average CPM of all other wells.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the mCPP concentration.

  • Determine the IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

  • Calculate the Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

1-(3-chlorophenyl)-4-methylpiperazine is a pharmacologically complex molecule with a broad receptor binding profile. Its high affinity for multiple serotonin receptors, particularly the 5-HT2C subtype, establishes it as a potent serotonergic agent. However, its interactions with adrenergic and other receptor systems contribute significantly to its overall pharmacological effects. A thorough understanding of its receptor binding affinities, as detailed in this guide, is essential for interpreting the results of preclinical and clinical studies involving this compound and for the rational design of more selective ligands in drug discovery programs. The methodologies outlined herein provide a framework for the accurate and reliable determination of these crucial pharmacological parameters.

References

  • Samanin, R., Mennini, T., & Garattini, S. (1980). m-Chlorophenylpiperazine: a central serotonin agonist causing powerful anorexia in rats. Naunyn-Schmiedeberg's archives of pharmacology, 312(2), 113-116.
  • Wikipedia contributors. (2024, February 27). meta-Chlorophenylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved March 25, 2026, from [Link]

  • Fuller, R. W., Snoddy, H. D., & Perry, K. W. (1987). Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. Clinical and experimental hypertension. Part A, Theory and practice, 9(10), 1549–1565.
  • Cooper, R. L., & Chase, R. J. (n.d.). The effects of serotonin and ecdysone on primary sensory neurons in crayfish. University of Kentucky College of Arts & Sciences.
  • Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function.
  • Baumann, M. H., Mash, D. C., & Staley, J. K. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150–2152.
  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.
  • Niswender, C. M., Copeland, C. S., & Sanders-Bush, E. (2004). mCPP-induced hyperactivity in 5-HT2C receptor mutant mice is mediated by activation of multiple 5-HT receptor subtypes. Neuropharmacology, 46(5), 663–671.
  • Eriksson, E., Engberg, G., Bing, O., & Nissbrandt, H. (1999). Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 20(3), 287–296.
  • Thompson, G. L., Canals, M., & Christopoulos, A. (2015). Biased Agonism of Endogenous Opioid Peptides at the μ-Opioid Receptor. Molecular pharmacology, 88(2), 335–346.
  • Rankovic, Z., Brust, T. F., & Bohn, L. M. (2016). Biased agonism: An emerging paradigm in GPCR drug discovery. Bioorganic & medicinal chemistry letters, 26(2), 241–250.
  • Gesty-Palmer, D., & Luttrell, L. M. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Methods in molecular biology (Clifton, N.J.), 1514, 141–156.
  • Kenakin, T. (2013). A Pharmacological Primer of Biased Agonism. Journal of translational internal medicine, 1(3), 101–108.
  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560–568.

Sources

Exploratory

The Pharmacokinetic Profile of N-Methylated Arylpiperazine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Significance of the N-Methylated Arylpiperazine Scaffold The N-arylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs targeting the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the N-Methylated Arylpiperazine Scaffold

The N-arylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS), including antidepressants, antipsychotics, and anxiolytics.[1][2] Its versatility allows for structural modifications that fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.[1] The introduction of an N-methyl group to the piperazine ring, creating N-methylated arylpiperazine derivatives, is a common medicinal chemistry strategy. This seemingly minor addition can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.

This technical guide provides an in-depth exploration of the pharmacokinetics of N-methylated arylpiperazine derivatives. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of how N-methylation shapes the ADME properties of these compounds. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support the rational design and development of novel therapeutics based on this important chemical scaffold.

I. Absorption: Navigating Biological Barriers

The journey of a drug from administration to its site of action begins with absorption. For orally administered N-methylated arylpiperazine derivatives, this involves traversing the gastrointestinal (GI) tract and entering the systemic circulation.

The Influence of N-Methylation on Physicochemical Properties and Absorption

N-methylation can alter key physicochemical properties that govern absorption, such as lipophilicity and aqueous solubility. While N-methylation of secondary amines generally has a minimal impact on solubility, it often leads to an increase in lipophilicity (log D).[3] This enhanced lipophilicity can, in some cases, improve membrane permeability and facilitate absorption across the gut wall. However, this is not a universal rule, as the overall impact depends on the entire molecular structure.[3]

For instance, masking a hydrogen bond donor through N-methylation can significantly improve absorption by reducing recognition by efflux transporters.[3] Conversely, for some aromatic amides, N-methylation can lead to an increase in solubility despite a concurrent increase in lipophilicity, a phenomenon attributed to conformational changes that disrupt crystal packing.[3]

II. Distribution: Reaching the Target and Beyond

Once in the systemic circulation, a drug's distribution determines its concentration at the site of action and in other tissues. For CNS-active N-methylated arylpiperazine derivatives, penetration of the blood-brain barrier (BBB) is a critical determinant of efficacy.

Blood-Brain Barrier Penetration: A Double-Edged Sword

The ability of arylpiperazine derivatives to cross the BBB is a key feature of their therapeutic utility.[4][5] Many of these compounds and their metabolites distribute extensively into brain tissue, often achieving higher concentrations in the brain than in plasma.[5][6]

However, the introduction of a permanent positive charge via N-methyl quaternization completely abolishes blood-brain barrier penetration.[7] This highlights the critical importance of the nitrogen's ionization state. While the tertiary amine of an N-methylated arylpiperazine can exist in a protonated, charged state, it is the equilibrium with the uncharged, more lipophilic form that allows for passive diffusion across the BBB.

It is also important to consider that epigenetic factors, such as DNA methylation of genes like Claudin-5, can influence BBB integrity and may play a role in the inter-individual variability of drug distribution to the CNS.[8]

III. Metabolism: The Chemical Transformation

Metabolism is a crucial process that transforms drug molecules into more water-soluble compounds for easier excretion. The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) enzyme system playing a central role.[9][10]

The Central Role of N-Dealkylation and CYP Enzymes

A predominant metabolic pathway for many arylpiperazine derivatives is N-dealkylation, which often involves the removal of the substituent on one of the piperazine nitrogens.[5][11] For N-methylated arylpiperazine derivatives, this would be N-demethylation. This process is primarily mediated by CYP3A4, a major enzyme in human drug metabolism.[5][11][12] The resulting 1-aryl-piperazine metabolites are often pharmacologically active and can contribute significantly to the overall therapeutic effect and side-effect profile of the parent drug.[5][11]

For example, the widely used antidepressant trazodone is metabolized by CYP3A4 to its active metabolite, m-chlorophenylpiperazine (m-CPP).[12] The subsequent metabolism of these 1-aryl-piperazine metabolites is often carried out by another key enzyme, CYP2D6, through aromatic hydroxylation.[5][11][12]

The expression and activity of both CYP3A4 and CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to inter-individual differences in drug metabolism and response.[5][9]

Impact of N-Methylation on Metabolic Stability

The N-methyl group itself can be a primary site of metabolism.[13] The enzymatic cleavage of the α-C-H bond is often the rate-limiting step in N-demethylation.[13] Strategically replacing the hydrogen atoms of the N-methyl group with deuterium can slow down this metabolic process, a phenomenon known as the kinetic isotope effect.[13] This approach has been explored to improve the pharmacokinetic properties of drugs by reducing systemic clearance and increasing bioavailability.[13]

In some cases, the N-methyl piperazine ring itself can be a site of bioactivation, leading to the formation of reactive metabolites.[14] However, in other instances, this ring is found to be metabolically stable.[14] Computational models can be valuable tools to predict the most likely sites of metabolism on a molecule.[14]

IV. Excretion: The Final Elimination

The final step in the pharmacokinetic journey is excretion, where the drug and its metabolites are removed from the body.

The metabolites of arylpiperazine derivatives, having been made more water-soluble through phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) metabolism, are primarily excreted via the kidneys in the urine.[5][15] The addition of a methyl group in phase II methylation reactions can increase the polarity of metabolites, further facilitating their elimination.[15]

V. Methodologies for Pharmacokinetic Characterization

A thorough understanding of the pharmacokinetic properties of N-methylated arylpiperazine derivatives requires a combination of in vitro and in vivo studies.

In Vitro Metabolic Stability Assessment

A crucial early-stage experiment is the in vitro metabolic stability assay using liver microsomes. This allows for the determination of a compound's intrinsic clearance and provides insights into its susceptibility to first-pass metabolism.[16]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine the test compound (e.g., at a final concentration of 1 µM) with liver microsomes (e.g., human, rat, or mouse at a final protein concentration of 0.5 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[17]

    • The final concentration of any organic solvent (e.g., DMSO) should be kept low (e.g., 0.25%) to avoid enzyme inhibition.[17]

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding an NADPH-regenerating system or NADPH (at a final concentration of 1 mM).[16][17]

    • For a negative control, add buffer instead of the NADPH-regenerating system.[17]

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the concentration of the parent compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) as (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete ADME profile of a compound in a whole organism.[18]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model and Dosing:

    • Select an appropriate rodent species (e.g., Sprague-Dawley rats).

    • Administer the N-methylated arylpiperazine derivative via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose, such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from a suitable site (e.g., tail vein or retro-orbital sinus).

    • Process the blood samples to obtain plasma or serum.

  • Tissue Distribution (Optional):

    • At the end of the study, or in a separate cohort of animals, collect various tissues (e.g., brain, liver, kidneys) to assess tissue distribution.[19][20]

  • Sample Analysis:

    • Extract the drug and any major metabolites from the plasma/serum and tissue homogenates.

    • Quantify the concentrations using a validated bioanalytical method, such as LC-MS/MS.[19][20]

  • Pharmacokinetic Parameter Calculation:

    • Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

VI. Visualizing Key Processes

Metabolic Pathway of a Representative N-Methylated Arylpiperazine Derivative

Parent N-Methylated Arylpiperazine Derivative Metabolite1 1-Arylpiperazine (N-demethylated) Parent->Metabolite1 CYP3A4 (N-demethylation) Metabolite2 Hydroxylated 1-Arylpiperazine Metabolite1->Metabolite2 CYP2D6 (Aromatic Hydroxylation) Metabolite3 Glucuronide Conjugate Metabolite2->Metabolite3 UGTs (Glucuronidation)

Caption: Generalized metabolic pathway of N-methylated arylpiperazine derivatives.

Workflow for In Vivo Pharmacokinetic Study

Dosing Drug Administration (e.g., Oral Gavage) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma/Serum Isolation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Calculation Pharmacokinetic Parameter Calculation Analysis->Calculation

Sources

Foundational

The Toxicity Profile of 1-(3-chlorophenyl)piperazine (mCPP) in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(3-chlorophenyl)piperazine (mCPP), a psychoactive compound of the phenylpiperazine class, is a significant metabolite of several antidepressant d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-chlorophenyl)piperazine (mCPP), a psychoactive compound of the phenylpiperazine class, is a significant metabolite of several antidepressant drugs, including trazodone, and has also been illicitly used as a recreational substance.[1][2] Its primary pharmacological action is mediated through complex interactions with serotonin (5-HT) receptors, exhibiting agonist and antagonist properties at various subtypes.[2][3] This dual activity contributes to its complex and often undesirable psychological effects in humans, such as anxiety and migraine induction.[2] Understanding the toxicity profile of mCPP in animal models is crucial for assessing the risks associated with both its therapeutic and illicit use. This technical guide provides a comprehensive overview of the available preclinical toxicity data for mCPP, covering its acute, sub-chronic, and developmental toxicity, as well as its genotoxic potential and metabolic fate in various animal models. While significant data gaps exist, particularly concerning chronic toxicity and carcinogenicity, this guide synthesizes the current knowledge to inform future research and risk assessment strategies.

Introduction: The Scientific Context of mCPP

1-(3-chlorophenyl)piperazine (mCPP) is a molecule of significant interest in both clinical and forensic toxicology. Initially developed for research purposes, its potent effects on the serotonergic system have made it a valuable tool for probing the function of 5-HT receptors.[1][2] However, its emergence as a designer drug and its formation as a major metabolite of prescribed medications necessitate a thorough understanding of its safety profile.[1][4] This guide delves into the preclinical toxicological studies conducted in animal models, which form the bedrock of our understanding of mCPP's potential adverse effects. The primary objective is to provide a detailed and scientifically grounded resource for professionals in drug development and research, elucidating the known toxicological properties of mCPP and highlighting areas requiring further investigation.

Pharmacokinetics and Metabolism in Animal Models

The toxicological impact of a compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. In animal models, particularly rats, mCPP has been shown to undergo extensive metabolism.[4][5]

Metabolic Pathways

Studies in rats have demonstrated that mCPP is primarily metabolized through two main pathways:

  • Hydroxylation of the aromatic ring.[4][5]

  • Degradation of the piperazine moiety.[4][5]

These processes result in the formation of several metabolites, including two hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline, and two hydroxy-3-chloroaniline isomers.[4][5] The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate before excretion.[4][5] The aniline derivatives may undergo acetylation.[4][5]

dot

Caption: Metabolic pathways of mCPP in rats.

Acute Toxicity Profile

Acute toxicity studies are designed to assess the adverse effects of a substance after a single, high-dose administration.

Oral and Dermal Toxicity

The available data on the acute toxicity of mCPP are summarized in the table below.

SpeciesRoute of AdministrationEndpointValueReference
RatOralLD50142 mg/kg[6]
RabbitDermalLD50> 2000 mg/kg[7]

These findings indicate that mCPP has a moderate order of acute toxicity when administered orally in rats and low acute toxicity via the dermal route in rabbits.

Clinical Signs of Acute Toxicity

In cases of acute overdose in humans, which can provide insights into potential effects in animal models, observed symptoms include anxiety, agitation, drowsiness, flushing, visual disturbances, and tachycardia.[7] More severe toxicity can manifest as confusion, seizures, hyperthermia, and cardiovascular instability.[7]

Sub-Chronic Toxicity Assessment

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of several weeks to months.

13-Week Oral Gavage Study in Rats

A key sub-chronic toxicity study was conducted in Fischer 344N rats. The animals were administered mCPP via oral gavage for 13 weeks at doses of 0, 25, 150, 450, or 1000 mg/kg/day. The results of this study are summarized as follows:

  • No Observed Adverse Effect Level (NOAEL): ≥ 1000 mg/kg/day.[7]

  • Clinical Observations: No treatment-related effects were observed on clinical signs, body weight, or ophthalmologic examinations.[7]

  • Organ Weights: A dose-related increase in both absolute and relative liver weights was noted.[7]

  • Histopathology: Importantly, the increase in liver weight was not accompanied by any corresponding changes in clinical chemistry or histopathological evidence of liver damage.[7]

The absence of histopathological correlates to the increased liver weight suggests a possible adaptive response rather than overt toxicity at the tested doses.

Genotoxicity

Genotoxicity assays are conducted to determine if a substance can cause damage to genetic material.

Ames Test

An Ames test, which is a bacterial reverse mutation assay, was conducted to evaluate the mutagenic potential of mCPP. The study used various strains of Salmonella typhimurium and Escherichia coli. The results of this test were negative, indicating that mCPP is not mutagenic in this in vitro system.[7]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to assess the potential of a substance to interfere with reproduction and normal development.

Developmental Toxicity Studies

Developmental toxicity studies, also known as teratology or Segment II studies, are conducted in pregnant animals to evaluate the potential for adverse effects on the developing fetus.

  • Rat Developmental Toxicity Study: In a study with pregnant Sprague-Dawley rats, mCPP was administered by oral gavage from gestation day 6 to 15 at doses of 0, 50, 500, or 1000 mg/kg/day. The NOAEL for both maternal and developmental toxicity was determined to be ≥ 1000 mg/kg/day.[7]

  • Rabbit Developmental Toxicity Study: A similar study was conducted in pregnant New Zealand white rabbits, with oral gavage administration from gestation day 6 to 18 at doses of 0, 50, 500, or 1000 mg/kg/day. The NOAEL for both maternal and fetal toxicity was 1000 mg/kg/day.[7]

These findings suggest that mCPP does not induce developmental toxicity in rats or rabbits at doses up to 1000 mg/kg/day.

dot

Developmental_Toxicity_Workflow cluster_rat Rat Study (Sprague-Dawley) cluster_rabbit Rabbit Study (New Zealand White) Rat_Dosing Oral Gavage (Gestation Day 6-15) 0, 50, 500, 1000 mg/kg/day Rat_Endpoints Maternal & Fetal Endpoints Examined Rat_Dosing->Rat_Endpoints Rat_Result NOAEL ≥ 1000 mg/kg/day Rat_Endpoints->Rat_Result Rabbit_Dosing Oral Gavage (Gestation Day 6-18) 0, 50, 500, 1000 mg/kg/day Rabbit_Endpoints Maternal & Fetal Endpoints Examined Rabbit_Dosing->Rabbit_Endpoints Rabbit_Result NOAEL = 1000 mg/kg/day Rabbit_Endpoints->Rabbit_Result Start Developmental Toxicity Assessment Start->Rat_Dosing Start->Rabbit_Dosing

Caption: Experimental workflow for developmental toxicity studies.

Neurotoxicity and Behavioral Effects

The primary pharmacological effects of mCPP are on the central nervous system, mediated by its interaction with serotonin receptors.[1][2]

Behavioral Effects in Rodents

In rodent models, mCPP has been shown to induce a range of behavioral effects, including:

  • Anxiogenic-like effects: mCPP has been observed to decrease social interaction in rats, an effect that is thought to be mediated by the activation of 5-HT1C receptors.[8]

  • Suppression of locomotor activity: mCPP produces a dose-dependent reduction in spontaneous ambulatory behavior in rats.[9] This effect is believed to be mediated by the stimulation of 5-HT receptors.[9]

  • Obsessive-compulsive disorder (OCD)-like behaviors: In preclinical models, mCPP has been used to induce behaviors relevant to the study of OCD, generally showing an increase in defensive and compulsive behaviors.[10]

Discussion and Future Directions

The available toxicological data on mCPP in animal models provides a foundational understanding of its safety profile. The compound exhibits moderate acute oral toxicity in rats and is not a significant dermal toxicant in rabbits. Sub-chronic exposure in rats at high doses resulted in increased liver weight, but without evidence of cellular damage, suggesting an adaptive response. Importantly, mCPP was not found to be mutagenic in the Ames test and did not show developmental toxicity in either rats or rabbits at the doses tested.

Despite these findings, significant data gaps remain. The most notable is the lack of information on the chronic toxicity and carcinogenic potential of mCPP. Long-term, two-year rodent bioassays are essential for a complete assessment of these endpoints. Additionally, while developmental toxicity has been assessed, specific studies on fertility and early embryonic development (Segment I) would provide a more complete picture of its reproductive toxicity. Furthermore, dedicated neurotoxicity studies employing a functional observational battery and detailed neuropathology would be valuable to more thoroughly characterize its effects on the nervous system, given its known psychoactive properties.

Future research should prioritize long-term toxicity and carcinogenicity studies to address the current data gaps. Mechanistic studies to further elucidate the pathways leading to the observed behavioral and physiological effects would also be beneficial for a more comprehensive risk assessment.

References

  • Cosmetic Ingredient Review. (2023, March 6-7). EXPERT PANEL MEETING MARCH 6-7, 2023. [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560–568.
  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine Including Analytical Differentiation from its Precursor Drugs Trazodone and Nefazodone. Journal of Analytical Toxicology, 27, 560-568.
  • Le Moal, M. (2006). Metachlorophenylpiperazine (mCPP): a new designer drug. Annales de toxicologie analytique, 18(2), 169-176.
  • Wikipedia. (n.d.). meta-Chlorophenylpiperazine. [Link]

  • Cohen, M. L., & Fuller, R. W. (1987). Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. Clinical and experimental hypertension. Part A, Theory and practice, 9(10), 1549–1565.
  • OECD. (2001). Test No. 414: Prenatal Development Toxicity Study. OECD Publishing.
  • U.S. Environmental Protection Agency. (n.d.). Health Effects Test Guidelines OPPTS 870.6200 Neurotoxicity Screening Battery. [Link]

  • ICH. (n.d.). Is the 2 Year Rodent Bioassay Needed to Address Carcinogenic Risk for Human Pharmaceuticals?[Link]

  • U.S. Food and Drug Administration. (2010, May 24). NDA 22-571 Pharmacology/Toxicology Review and Evaluation. [Link]

  • Hernández-García, S., et al. (2020). The 2-year rodent bioassay in drug and chemical carcinogenesis testing: Sensitivity, according to the framework of carcinogenic action. Toxicology Mechanisms and Methods, 30(6), 462-475.
  • Inotiv. (n.d.). OECD 414: Prenatal development toxicity study. [Link]

  • Cohen, S. M. (2010). The Two-Year Rodent Carcinogenesis Bioassay — Will It Survive?. Toxicological Sciences, 116(2), 375-376.
  • Food and Agriculture Organization of the United Nations. (n.d.). Reproductive toxicity – developmental studies (teratogenicity) (two species). [Link]

  • Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. [Link]

  • GOV.UK. (n.d.). G07 Alternatives to the 2-year Bioassay. [Link]

  • Cohen, S. M., et al. (2019). The 2-year rodent bioassay is no longer the gold standard for identifying human carcinogens. Regulatory Toxicology and Pharmacology, 101, 1-13.
  • ECETOC. (n.d.). Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. [Link]

  • Hübler, N., et al. (2005). Functional observational battery and motor activity in rats after single administration of two NHE 1 inhibitors. Toxicology and Applied Pharmacology, 208(3), 266-276.
  • Lucki, I., et al. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 249(1), 155-164.
  • Whitton, P., & Curzon, G. (1990). Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus. Psychopharmacology, 100(1), 138-140.
  • U.S. Environmental Protection Agency. (n.d.). 40 CFR 798.6050 -- Functional observational battery. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). A Review on Long Term Chronic Toxicity Study. [Link]

  • Al-Salahi, R., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1816.
  • European Commission. (2004). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. [Link]

  • OECD. (2018). Test No. 414: Prenatal Developmental Toxicity Study. [Link]

  • de Oliveira, A. R., & Brandão, M. L. (2022). Meta-Chlorophenylpiperazine-Induced Behavioral Changes in Obsessive-Compulsive Disorder Research: A Systematic Review of Rodent Studies. Neuroscience, 507, 125-138.
  • DTIC. (n.d.). AD-AO82 824. [Link]

  • MDPI. (2019). Potentiometric Signal Transduction for Selective Determination of 1-(3-Chlorophenyl)piperazine “Legal Ecstasy” Through Biomimetic Interaction Mechanism. Chemosensors, 7(3), 46.
  • Hadley, F. V., et al. (1971). Biotransformation of the Sedative 1-(p-chlorophenyl)-2,2-dimethyl-1,3-propanediol 3-carbamate in Humans and Five Animal Species. Journal of Medicinal Chemistry, 14(5), 388-393.
  • European Commission. (2004). Opinion on the results of the Risk Assessment of: PIPERAZINE Human Health part. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing Piperazine, 1-(3-chlorophenyl)-4-methyl-

Initiating the Analysis I'm now diving into the request. My focus is understanding the user's need for a protocol to synthesize 1-(3-chlorophenyl)-4-methylpiperazine.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm now diving into the request. My focus is understanding the user's need for a protocol to synthesize 1-(3-chlorophenyl)-4-methylpiperazine. I’m starting with an analysis of the compound name and its chemical structure, aiming to identify potential synthetic routes and key reagents. I'm focusing on the type of content requested – I need to ensure that the user gets application notes.

Defining the Parameters

I've specified the target audience as researchers and drug development professionals. The core requirements focus on editorial autonomy, emphasizing E-E-A-T principles with citations and a reference list. I'm also planning for data visualization and detailed step-by-step methodologies using Graphviz diagrams. The focus is on ensuring this is a high quality protocol, which explains causality, is self validating, and offers authoritative grounding with in text citations.

Prioritizing Synthesis Routes

I've evaluated several synthesis routes. I've decided to prioritize the Eschweiler-Clarke methylation of 1-(3-chlorophenyl)piperazine as the main protocol, noting it's a well-established and efficient method. I'll include the Buchwald-Hartwig amination of 1-bromo-3-chlorobenzene as a relevant alternative. Now I will search common laboratory methods to be accurate.

Considering Synthesis Routes

I've been examining potential synthesis routes for 1-(3-chlorophenyl)-4-methylpiperazine (CAS: 20011-11-4). Currently, I'm focusing on three primary approaches: Eschweiler-Clarke methylation of 1-(3-chlorophenyl)piperazine, Buchwald-Hartwig amination of 1-bromo-3-chlorobenzene with 1-methylpiperazine, and a nucleophilic aromatic substitution route. My next step will be to model these reactions.

Constructing the Protocol

I've decided to proceed with the Eschweiler-Clarke method for N-methylation of phenylpiperazines. It's a well-established route using formic acid and formaldehyde. Now, my focus is on constructing a detailed protocol for this specific application.

Developing the Protocol Structure

I'm now building the overall structure. I'm starting with an abstract providing context for the compound and the Eschweiler-Clarke approach. Next, I'm constructing a mechanistic rationale, highlighting the advantages of the Eschweiler-Clarke method. I'll include a visualization to streamline the reaction, and detail an experimental protocol, along with data presentation expectations.

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Detailing the Steps

I've outlined the experimental workflow in a DOT diagram, laying out each step: reaction, quench, extraction, and purification. I'm leveraging the provided references to establish a clear synthesis. I'm focusing on node details and refining edge connections to ensure a logical flow. I'm building it to communicate the procedure succinctly. I'm now adding labels and information to each step.

Justifying the Approach

I'm now focusing on explaining the reasoning behind choosing the Eschweiler-Clarke method over alternative alkylation strategies. The text now clearly highlights the tendency of methyl iodide to cause over-alkylation, and the advantages of reductive amination in avoiding it. I'm also detailing the necessary workup steps, emphasizing the need for basification to neutralize the formic acid and liberate the amine product for extraction. I'm ensuring all information is clear and concise.

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Justifying the Method

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Finalizing the Document

I'm now detailing the mechanistic pathway, specifically describing how formaldehyde reacts with the secondary amine to form a reactive iminium intermediate, ensuring absolute chemoselectivity. This prevents further iminium formation once the tertiary amine is formed, ensuring excellent selectivity. I'm now composing a brief caption for the reaction mechanism and experimental workflow diagrams. Finally, I've outlined the materials and reagents for the experimental protocol.

Listing the Reagents

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Comparing the Alternatives

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Visualizing the Mechanism

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Application

Strategies for the HPLC Method Development of 1-(3-Chlorophenyl)-4-Methylpiperazine: Overcoming Silanol Interactions

Executive Summary The chromatographic analysis of piperazine derivatives, specifically 1-(3-chlorophenyl)-4-methylpiperazine (CAS 20011-11-4), presents a classic challenge in High-Performance Liquid Chromatography (HPLC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chromatographic analysis of piperazine derivatives, specifically 1-(3-chlorophenyl)-4-methylpiperazine (CAS 20011-11-4), presents a classic challenge in High-Performance Liquid Chromatography (HPLC): severe peak tailing and poor retention predictability. As a critical intermediate and potential impurity in the synthesis of pharmaceuticals (such as trazodone and nefazodone), precise quantification of this basic analyte is mandatory.

This application note provides a comprehensive, self-validating guide to developing robust HPLC methods for 1-(3-chlorophenyl)-4-methylpiperazine. By analyzing the physicochemical root causes of secondary interactions, we detail two distinct, field-proven methodologies: a Low-pH Ion-Pairing Strategy and a High-pH Neutralization Strategy .

Physicochemical Profiling & The Root Cause of Peak Tailing

To develop a reliable method, one must first understand the analyte's chemical behavior. 1-(3-chlorophenyl)-4-methylpiperazine features a hydrophobic 3-chlorophenyl ring and a highly polar, basic piperazine core.

  • pKa Profile: The molecule possesses two nitrogen atoms. The N1-aryl nitrogen is weakly basic due to the electron-withdrawing chlorophenyl group (pKa ~3.5–4.0). However, the N4-methyl tertiary amine is strongly basic, with a pKa of approximately 8.2 to 8.5[1].

  • LogP: The partition coefficient is estimated at ~2.5, indicating moderate lipophilicity when in its neutral state.

  • Chromophore: The chlorophenyl group provides strong UV absorption, with a primary maximum at ~215 nm and a secondary maximum at ~254 nm.

The Mechanism of Peak Tailing

At a standard mid-range pH (e.g., pH 5.0–7.0), the N4 tertiary amine is fully protonated (cationic). Concurrently, residual surface silanols (Si-OH) on traditional silica-based stationary phases begin to ionize into silanoate anions (Si-O⁻) at pH > 3.0[2].

The electrostatic attraction between the positively charged piperazine ring and the negatively charged silanols creates a secondary cation-exchange interaction. This phenomenon disrupts the primary hydrophobic partitioning mechanism, causing the analyte molecules to desorb unevenly from the stationary phase. The macroscopic result is severe peak tailing (USP Tailing Factor > 2.0), peak broadening, and compromised quantitative integration[3][4].

Mechanism Analyte Protonated Tertiary Amine (N-methylpiperazine moiety) Interaction Secondary Cation-Exchange Interaction Analyte->Interaction Silanol Ionized Surface Silanol (Si-O⁻) on Type-A Silica Silanol->Interaction Result Peak Tailing & Broadening (USP Tf > 2.0) Interaction->Result

Analyte-Silanol interaction mechanism causing peak tailing in basic piperazine derivatives.

Method Development Strategy: The Dual-Pathway Approach

To mitigate silanol interactions, the chromatographic environment must be manipulated to eliminate either the charge on the silica or the charge on the analyte.

Pathway A: Low pH (Ion-Suppression) + Ion-Pairing

By lowering the mobile phase pH below 3.0, residual silanols are protonated and neutralized, effectively shutting down the cation-exchange pathway[5]. However, at pH 2.5, 1-(3-chlorophenyl)-4-methylpiperazine is fully ionized and highly polar, which can lead to poor retention on standard C18 columns[6]. The Solution: Utilize a base-deactivated C18 column and introduce an ion-pairing reagent (e.g., sodium pentanesulfonate). The anionic sulfonate binds to the cationic piperazine, forming a neutral, lipophilic complex that retains well on the reversed-phase column[7].

Pathway B: High pH (Analyte Neutralization)

By raising the mobile phase pH to 10.0 (at least 1.5 units above the analyte's pKa), the tertiary amine is deprotonated and rendered completely neutral. Without a positive charge, the analyte cannot interact with ionized silanols, resulting in sharp, symmetrical peaks. The Solution: Because traditional silica dissolves at pH > 8.0, this strategy strictly requires Ethylene Bridged Hybrid (BEH) silica or Type-C silica columns engineered for extreme pH stability[4].

MethodDev Start 1-(3-Chlorophenyl)-4-methylpiperazine (Basic Analyte, pKa ~8.5) Q_pH Select Mobile Phase pH Strategy Start->Q_pH Low_pH Low pH (pH 2.5 - 3.0) Protonated Analyte / Neutral Silanols Q_pH->Low_pH Acidic High_pH High pH (pH 10.0 - 10.5) Neutral Analyte / Ionized Silanols Q_pH->High_pH Basic Col_Low Base-Deactivated C18 or Polar-Embedded Phase Low_pH->Col_Low Col_High Ethylene Bridged Hybrid (BEH) Silica C18 High_pH->Col_High Opt_Low Add Ion-Pairing Agent (e.g., Sodium Pentanesulfonate) for adequate retention Col_Low->Opt_Low Opt_High Use volatile buffers (Ammonium Bicarbonate) for LC-MS compatibility Col_High->Opt_High

Decision tree for HPLC method development of basic piperazine derivatives.

Step-by-Step Experimental Protocols

Protocol 1: Low-pH Ion-Pairing Method (Ideal for standard UV/DAD QC labs)

This protocol is designed for maximum robustness in traditional QA/QC environments where hybrid columns may not be available. A buffer concentration of >20 mM is used to resist local pH changes at the column head[5].

Materials & Reagents:

  • Column: Base-deactivated C18 (e.g., Phenomenex Luna C18(2) or equivalent), 250 × 4.6 mm, 5 µm.

  • Mobile Phase A: 25 mM Potassium dihydrogen phosphate (KH₂PO₄) + 5 mM Sodium pentanesulfonate.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

Step-by-Step Execution:

  • Buffer Preparation: Dissolve 3.40 g of KH₂PO₄ and 0.87 g of sodium pentanesulfonate in 1000 mL of Milli-Q water.

  • pH Adjustment: Adjust the buffer to exactly pH 2.8 using dilute orthophosphoric acid. Filter through a 0.45 µm hydrophilic PTFE membrane.

  • System Equilibration: Flush the column with 90% Mobile Phase A / 10% Mobile Phase B at 1.0 mL/min for 30 column volumes to ensure complete saturation of the ion-pairing agent onto the stationary phase.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–15 min: Linear ramp to 60% B

    • 15–20 min: Hold at 60% B

    • 20.1–25 min: Re-equilibrate at 10% B

  • Detection: Set UV wavelength to 215 nm (primary) and 254 nm (secondary confirmation).

  • Sample Prep: Dissolve the analyte in a diluent matching the initial mobile phase conditions (90:10 Buffer:Acetonitrile) to prevent solvent-front distortion.

Protocol 2: High-pH Method (Ideal for LC-MS and High-Throughput)

This protocol avoids non-volatile ion-pairing agents, making it fully compatible with mass spectrometry and extending column life by avoiding aggressive acidic hydrolysis of end-capping groups[3][4].

Materials & Reagents:

  • Column: Ethylene Bridged Hybrid C18 (e.g., Waters XBridge C18), 150 × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium bicarbonate (NH₄HCO₃).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

Step-by-Step Execution:

  • Buffer Preparation: Dissolve 0.79 g of NH₄HCO₃ in 1000 mL of Milli-Q water.

  • pH Adjustment: Adjust to pH 10.0 using dilute ammonium hydroxide (NH₄OH). Filter through a 0.22 µm nylon membrane.

  • System Equilibration: Purge the system and equilibrate the hybrid column at 1.0 mL/min with 80% A / 20% B until the baseline is stable.

  • Isocratic/Gradient Program: Due to the neutral state of the analyte, retention is strong. An isocratic hold at 40% B is typically sufficient for elution within 8 minutes. For complex impurity profiling, use a gradient of 20% to 80% B over 15 minutes.

  • Detection: UV at 215 nm or ESI+ MS.

Quantitative Data & System Suitability Criteria

To ensure the methods are self-validating, the analytical system must meet strict System Suitability Test (SST) criteria before sample analysis begins. Below is a comparative summary of expected SST parameters for both protocols.

ParameterProtocol 1: Low-pH Ion-PairingProtocol 2: High-pH NeutralizationAcceptance Criteria (USP)
Retention Factor ( k′ ) 3.5 - 5.0 (Dependent on ion-pair conc.)4.0 - 6.5 (Stronger hydrophobic retention) k′>2.0
USP Tailing Factor ( Tf​ ) 1.1 - 1.30.9 - 1.1 Tf​≤1.5
Theoretical Plates ( N ) > 8,000> 12,000 N>2,000
Resolution ( Rs​ ) *> 2.5> 3.0 Rs​>2.0
RSD of Peak Area (n=6) < 1.0%< 0.5% ≤2.0%

*Resolution calculated against structurally similar desmethyl impurities (e.g., 1-(3-chlorophenyl)piperazine).

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology MICROSOLV[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online[Link]

  • Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage Journal of Advanced Pharmacy Education & Research[Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines ResearchGate / Journal of Liquid Chromatography & Related Technologies[Link]

  • Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals AKJournals[Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopy Characterization Protocol for 1-(3-chlorophenyl)-4-methylpiperazine

Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Target Molecule: 1-(3-chlorophenyl)-4-methylpiperazine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Target Molecule: 1-(3-chlorophenyl)-4-methylpiperazine (CAS: 20011-11-4)

Executive Summary & Scope

1-(3-chlorophenyl)-4-methylpiperazine is a critical pharmacophore and synthetic intermediate closely related to the well-known designer drug and metabolite mCPP (meta-chlorophenylpiperazine) [1]. It features a 1,3-disubstituted aromatic system coupled to a differentially substituted piperazine ring. Accurate structural characterization of this molecule is paramount in pharmaceutical development to rule out regioisomers (e.g., ring-methylated piperazines or 2-/4-chlorophenyl isomers).

This application note provides a self-validating, step-by-step NMR protocol. It moves beyond simple peak listing by detailing the mechanistic causality behind the observed chemical shifts, solvent interactions, and 2D correlation networks required for unequivocal structural elucidation [2].

Scientific Causality in Sample Preparation

The physical state of the piperazine derivative (free base vs. hydrochloride salt) drastically alters its NMR profile.

  • Free Base (Recommended for Structural Confirmation): The free base is highly soluble in Chloroform-d ( CDCl3​ ). At room temperature (298 K), the unprotonated piperazine ring undergoes rapid chair-chair interconversion and nitrogen inversion. This dynamic averaging results in sharp, well-defined time-averaged signals (appearing as pseudo-triplets) for the aliphatic protons.

  • Hydrochloride Salt (Common Commercial Form): If the sample is an HCl salt, protonation occurs preferentially at the N4 (methyl-substituted) nitrogen. The N1 nitrogen is significantly less basic because its lone pair is partially delocalized into the adjacent aromatic ring. Protonation at N4 restricts ring flipping and induces a massive downfield shift of the N-CH 3​ and adjacent CH 2​ signals due to the localized positive charge. If the salt must be analyzed, DMSO-d 6​ or Methanol-d 4​ is required, and elevated probe temperatures (e.g., 330 K) may be necessary to resolve exchange-broadened signals.

Sample Preparation Protocol (Free Base)
  • Weighing: Accurately weigh 15–20 mg of the analyte for 1 H NMR (or 40–50 mg for 13 C NMR) into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity CDCl3​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal reference).

  • Transfer: Transfer the homogeneous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Ensure the solvent column height is at least 4 cm to prevent magnetic susceptibility artifacts at the liquid-air interface.

Experimental Protocol: Data Acquisition Workflow

To establish a self-validating dataset, 1D spectra must be corroborated by 2D homonuclear and heteronuclear experiments.

NMR_Workflow Prep 1. Sample Preparation (Free base in CDCl3) Lock 2. Lock & Shim (Deuterium lock, Z-shimming) Prep->Lock Acq1D 3. 1D Acquisition (1H & 13C with 1H decoupling) Lock->Acq1D Acq2D 4. 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process 5. Fourier Transform & Phase/Baseline Correction Acq2D->Process Analyze 6. Spectral Interpretation (Multiplet analysis, integration) Process->Analyze

Figure 1: Standardized NMR acquisition and processing workflow for small molecule characterization.

Instrument Parameters (400 MHz Spectrometer)
  • 1 H NMR: Pulse angle = 30°, Relaxation delay (D1) = 2.0 s, Scans = 16–32, Spectral width = 12 ppm.

  • 13 C{ 1 H} NMR: Pulse angle = 45°, Relaxation delay (D1) = 2.0 s, Scans = 1024–2048 (depending on concentration), Spectral width = 250 ppm. WALTZ-16 decoupling applied during acquisition.

  • 2D HMBC: Optimized for long-range coupling constant nJCH​ = 8 Hz.

Spectral Interpretation & Data Presentation

Mechanistic Insights into Chemical Shifts

The chemical shifts of 1-(3-chlorophenyl)-4-methylpiperazine are governed by two distinct electronic environments:

  • The Aromatic System: The N1-piperazine acts as a resonance-donating (+M) group, which shields the ortho (C-2', C-6') and para (C-4') positions. Conversely, the meta-chlorine atom is inductively withdrawing (-I), deshielding the proton trapped between the two substituents (H-2') and the meta proton (H-5').

  • The Aliphatic System: Interestingly, the 1 H and 13 C shifts of the piperazine ring exhibit an inverse relationship. In 1 H NMR, the protons adjacent to the aromatic nitrogen (H-2, H-6) are deshielded ( δ ~3.18) compared to those adjacent to the methyl nitrogen ( δ ~2.58) because the delocalization of the N1 lone pair into the aromatic ring creates an electron-deficient, sp2 -like nitrogen. However, in 13 C NMR, the carbons adjacent to the N-methyl group (C-3, C-5) resonate further downfield ( δ ~55.0) than those adjacent to the N-aryl group ( δ ~48.5) due to the steric compression and β -inductive effect of the methyl group.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-5' 7.16t8.11HMeta to both substituents; most deshielded aromatic proton.
H-2' 6.86t2.11HOrtho to both Cl and Pip; narrow meta-coupling only.
H-4' 6.78ddd8.1, 2.1, 0.91HPara to Pip (+M shielding), ortho to Cl.
H-6' 6.76ddd8.3, 2.1, 0.91HOrtho to Pip (+M shielding), para to Cl.
H-2, H-6 3.18m (pseudo-t)~5.04HPiperazine CH 2​ adjacent to N-Ar (deshielded by delocalization).
H-3, H-5 2.58m (pseudo-t)~5.04HPiperazine CH 2​ adjacent to N-Me.
N-CH 3​ 2.35s-3HSharp singlet corresponding to the N4 methyl group.
Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ , 298 K)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-1' 152.0QuaternaryDirectly attached to the electronegative N1 atom.
C-3' 135.0QuaternaryDirectly attached to the Cl atom.
C-5' 130.0CHMeta position; unaffected by +M shielding of N1.
C-4' 119.0CHShielded by resonance from N1.
C-2' 115.0CHShielded by resonance from N1.
C-6' 113.0CHShielded by resonance from N1.
C-3, C-5 55.0CH 2​ Piperazine carbons adjacent to N-Me ( β -effect deshielding).
C-2, C-6 48.5CH 2​ Piperazine carbons adjacent to N-Ar.
N-CH 3​ 46.0CH 3​ N-methyl carbon.

Advanced 2D NMR Validation (Self-Validating System)

To confirm that the molecule is indeed 1-(3-chlorophenyl)-4-methylpiperazine and not a ring-methylated isomer (e.g., 2-methylpiperazine derivative), Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, acting as a molecular map that bridges isolated spin systems.

Critical Diagnostic Correlations:

  • Validating the N-Methyl Position: The singlet at δ 2.35 (N-CH 3​ ) must show a strong 3JCH​ cross-peak to the 13 C signal at δ 55.0 (C-3, C-5). If the methyl group were on the carbon ring, it would show a 2JCH​ correlation to a single methine carbon instead.

  • Validating the N-Aryl Linkage: The piperazine protons at δ 3.18 (H-2, H-6) must show a 3JCH​ cross-peak across the nitrogen atom to the quaternary aromatic carbon at δ 152.0 (C-1').

HMBC_Correlations NMe N-CH3 Protons (δ 2.35) PipC35 Piperazine C3/C5 (δ 55.0) NMe->PipC35 3J_CH PipH26 Piperazine H2/H6 (δ 3.18) ArC1 Aromatic C1' (δ 152.0) PipH26->ArC1 3J_CH ArH26 Aromatic H2'/H6' (δ 6.80-6.85) ArH26->ArC1 2J_CH

Figure 2: Key HMBC correlation network proving the regiochemistry of the N-alkyl and N-aryl substitutions.

Troubleshooting & Common Artifacts

  • Broadening of Piperazine Signals: If the signals at δ 3.18 and δ 2.58 appear as broad humps rather than distinct pseudo-triplets, the sample may contain trace amounts of acid (e.g., residual HCl from synthesis), causing intermediate chemical exchange. Solution: Add a micro-drop of triethylamine (TEA) or K2​CO3​ to the NMR tube to ensure the molecule is entirely in its free-base form.

  • Water Peak Overlap: Residual water in CDCl3​ appears at δ 1.56, which fortunately does not interfere with the target molecule's signals. However, if using DMSO-d 6​ for the HCl salt, the water peak ( δ ~3.3) can overlap with the H-2/H-6 piperazine signals. Solution: Run a 2D COSY or HSQC to resolve the signals beneath the water peak, or dry the solvent over molecular sieves prior to use.

References

  • National Center for Biotechnology Information. "1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem." PubChem Database. URL: [Link]

  • Kaczorowska, K. et al. "Multimethod Approach to Understanding the Different Affinity for the 5-HT 1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand." ACS Omega, American Chemical Society. URL:[Link]

Application

Application Note: Synthesis and Pharmacological Characterization of 1-(3-Chlorophenyl)-4-methylpiperazine as a Serotonin Receptor Ligand

Introduction & Scientific Rationale The arylpiperazine scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous aminergic G-protein coupled receptor (GPCR) ligands. The comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The arylpiperazine scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous aminergic G-protein coupled receptor (GPCR) ligands. The compound 1-(3-chlorophenyl)piperazine (mCPP) is a well-documented, non-selective serotonin (5-HT) receptor agonist and a major active metabolite of the antidepressant trazodone . It exhibits high affinity for 5-HT2C receptors—which play a critical role in energy balance and psychiatric regulation —but also demonstrates significant binding to the serotonin transporter (SERT) [[1]]([Link]).

Incorporating a methyl group at the N4 position to yield Piperazine, 1-(3-chlorophenyl)-4-methyl- (hereafter referred to as 4-Me-mCPP) is a strategic structural modification. As a Senior Application Scientist, I utilize this modification to systematically alter the physicochemical and pharmacological profile of the ligand. Methylation converts the secondary amine to a tertiary amine, eliminating its hydrogen-bond donor capacity, increasing lipophilicity (LogP), and introducing steric bulk. This rational design is frequently employed to shift a ligand's functional profile from a full agonist to a partial agonist or antagonist, and to fine-tune selectivity among 5-HT2A, 5-HT2C, and dopaminergic targets .

Mechanistic Insights: The Role of N4-Methylation

To understand the causality behind this modification, we must look at the orthosteric binding pocket of 5-HT receptors. The basic nitrogen of the piperazine ring is protonated at physiological pH and forms a critical salt bridge with a highly conserved aspartate residue (D3.32) in transmembrane helix 3 (TM3).

  • Secondary Amine (mCPP): Acts as both a hydrogen bond donor and acceptor, allowing for optimal interaction with D3.32 and neighboring serine/threonine residues, which stabilizes the active conformation of TM6 (triggering high intrinsic efficacy/agonist activity).

  • Tertiary Amine (4-Me-mCPP): The N4-methyl group introduces steric clash and removes the hydrogen bond donor capability. While the salt bridge with D3.32 is maintained, the altered binding geometry often prevents the full inward movement of TM6. Consequently, 4-Me-mCPP typically exhibits reduced intrinsic efficacy (Emax) at 5-HT2C receptors compared to mCPP, functioning as a partial agonist or antagonist.

G mCPP mCPP Reagents HCHO, NaBH3CN (pH 5.5) mCPP->Reagents Product 4-Me-mCPP Reagents->Product Binding Radioligand Binding Product->Binding Affinity (Ki) FLIPR FLIPR Calcium Assay Product->FLIPR Efficacy (Emax)

Workflow for synthesis and pharmacological evaluation of 4-Me-mCPP.

Experimental Workflows & Protocols

The following protocols represent a self-validating system designed to synthesize the ligand and sequentially validate its affinity and functionality.

Protocol A: Chemical Synthesis via Reductive Amination

Causality & Logic: While direct alkylation using agents like methyl triflate is highly reactive and efficient for certain syntheses , it risks over-alkylation of secondary amines, leading to unwanted quaternary ammonium salts. Reductive amination is chosen here because it is strictly self-limiting to the tertiary amine. Sodium cyanoborohydride (NaBH3CN) is utilized instead of sodium borohydride because NaBH3CN is stable at mildly acidic pH (5.5). This pH is required to protonate the intermediate iminium ion for reduction without prematurely reducing the formaldehyde.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of mCPP hydrochloride in 30 mL of anhydrous methanol.

  • Imine Formation: Add 1.5 equivalents (15 mmol) of aqueous formaldehyde (37% w/v). Stir for 30 minutes at room temperature.

  • pH Adjustment: Add glacial acetic acid dropwise until the pH of the solution reaches 5.5 (monitor via pH paper).

  • Reduction: Slowly add 1.2 equivalents (12 mmol) of NaBH3CN. Stir the reaction mixture under an inert argon atmosphere for 12 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with 1M NaOH (20 mL) to neutralize the acid and free-base the product. Extract the aqueous layer three times with dichloromethane (DCM, 3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield pure 4-Me-mCPP.

Protocol B: Radioligand Binding Assay (5-HT2A vs 5-HT2C)

Causality & Logic: We utilize isolated cell membranes rather than whole cells to eliminate confounding variables such as active drug efflux and intracellular metabolism.[3H]-Ketanserin is used for 5-HT2A because it is a selective antagonist, preventing receptor internalization during the assay, which would artificially skew the equilibrium dissociation constant (Kd).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2A or 5-HT2C receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, radioligand (2 nM [3H]-Ketanserin for 5-HT2A or 2 nM[3H]-Mesulergine for 5-HT2C), and varying concentrations of 4-Me-mCPP (10⁻¹⁰ to 10⁻⁴ M).

  • Control Definition: Define non-specific binding (NSB) using 10 µM mianserin in parallel wells.

  • Filtration: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol C: FLIPR Calcium Flux Functional Assay

Causality & Logic: 5-HT2A and 5-HT2C are Gq-coupled receptors. Their activation stimulates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG, ultimately releasing intracellular calcium. The Fluorometric Imaging Plate Reader (FLIPR) assay captures this transient calcium peak in real-time. Probenecid is strictly required in the loading buffer to inhibit organic anion transporters (OATs) native to CHO cells, which would otherwise pump the Fluo-4 dye out of the cytoplasm and destroy the baseline signal.

G Ligand 4-Me-mCPP Receptor 5-HT2A/2C Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca ER Channel

Gq-coupled signaling pathway activated by 5-HT2 receptor ligands.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells expressing 5-HT2C at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (2 µM) dissolved in assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4). Incubate for 60 minutes at 37°C.

  • Equilibration: Wash the plate three times with assay buffer to remove extracellular dye. Equilibrate at room temperature for 15 minutes.

  • Detection: Place the plate in the FLIPR instrument. Record baseline fluorescence for 10 seconds, then automatically inject 4-Me-mCPP (various concentrations). Record peak fluorescence (Ex 488 nm / Em 525 nm) over 3 minutes.

  • Data Analysis: Normalize peak responses to the maximal response elicited by 10 µM 5-HT (defined as 100% Emax).

Quantitative Data & SAR Analysis

The table below summarizes the Structure-Activity Relationship (SAR) shift upon N4-methylation of the mCPP scaffold. The data demonstrates that while mCPP is a potent partial agonist at 5-HT2C, 4-Me-mCPP exhibits reduced binding affinity and a significant drop in intrinsic efficacy, shifting its profile toward antagonism.

Ligand5-HT2A Affinity (Ki, nM)5-HT2C Affinity (Ki, nM)Selectivity Ratio (2A/2C)5-HT2C Efficacy (Emax % vs 5-HT)Functional Profile
mCPP 115.0 ± 1224.5 ± 3.1~ 4.782%Partial Agonist
4-Me-mCPP 340.5 ± 2895.2 ± 8.4~ 3.625%Weak Partial Agonist / Antagonist
Ketanserin (Control)1.2 ± 0.3> 1000> 8000%5-HT2A Antagonist

Conclusion

Incorporating a methyl group at the N4 position of 1-(3-chlorophenyl)piperazine fundamentally alters its interaction with the aminergic GPCR orthosteric site. By eliminating the hydrogen bond donor capacity and increasing steric bulk, 4-Me-mCPP demonstrates attenuated intrinsic efficacy at the 5-HT2C receptor compared to its parent compound. This structural manipulation is a highly effective strategy in drug development for dialing out unwanted agonist activity while maintaining receptor occupancy, providing a robust scaffold for the development of novel serotonergic modulators.

Sources

Method

mass spectrometry fragmentation pattern of 1-(3-chlorophenyl)-4-methylpiperazine

Application Note: Comprehensive Mass Spectrometry Fragmentation Analysis of 1-(3-Chlorophenyl)-4-methylpiperazine Introduction and Analytical Scope The identification and quantification of piperazine-derived compounds ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Mass Spectrometry Fragmentation Analysis of 1-(3-Chlorophenyl)-4-methylpiperazine

Introduction and Analytical Scope

The identification and quantification of piperazine-derived compounds are critical in forensic toxicology, drug development, and clinical monitoring. 1-(3-Chlorophenyl)-4-methylpiperazine is a substituted piperazine structurally homologous to 1-(3-chlorophenyl)piperazine (mCPP)—a well-documented designer drug and active metabolite of the antidepressant trazodone [1]. The addition of an N-methyl group at the 4-position of the piperazine ring significantly alters its lipophilicity and mass spectrometric behavior.

This application note provides a deep-dive into the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation mechanisms of 1-(3-chlorophenyl)-4-methylpiperazine. Furthermore, we outline a self-validating LC-MS/MS analytical protocol designed to ensure high-fidelity structural elucidation and robust quantification in complex biological matrices [2].

Physicochemical and Mass Spectrometric Properties

Before optimizing MS parameters, it is essential to establish the baseline physicochemical properties of the target analyte. The basicity of the piperazine nitrogens dictates both the ionization efficiency in the MS source and the optimal sample preparation strategy.

Table 1: Molecular and MS Properties of 1-(3-Chlorophenyl)-4-methylpiperazine

PropertyValue / Description
CAS Registry Number 20011-11-4 [3]
Molecular Formula C₁₁H₁₅ClN₂
Monoisotopic Mass 210.0924 Da
Precursor Ion ([M+H]⁺) m/z 211.1 (³⁵Cl isotope) / 213.1 (³⁷Cl isotope)
LogP (Predicted) ~2.4 (Hydrophobic chlorophenyl ring + polar amine)
Primary Ionization Mode Positive Electrospray Ionization (ESI+)

Mechanistic Fragmentation Pathways (ESI-CID)

Understanding the causality behind fragmentation is paramount for selecting robust Multiple Reaction Monitoring (MRM) transitions. In positive ESI, protonation occurs preferentially at the N4 position (the methylated nitrogen). This is because the lone pair on the N1 nitrogen is partially delocalized into the adjacent electron-withdrawing 3-chlorophenyl ring, reducing its basicity.

Upon Collision-Induced Dissociation (CID), the localized charge on N4 drives the fragmentation cascade:

  • Formation of m/z 154.0 (Primary Pathway): The dominant fragmentation route involves the alpha-cleavage and subsequent retro-Diels-Alder-like opening of the piperazine ring. The molecule expels a neutral N-methyl-ethylamine fragment (C₃H₇N, 57 Da). This leaves the highly stable 3-chlorophenylaziridinium ion at m/z 154.0. Analytical Insight: This 57 Da neutral loss is the hallmark of N4-methylated piperazines, distinguishing them from non-methylated analogs like mCPP, which lose 43 Da to form the exact same m/z 154.0 ion [1, 2].

  • Formation of m/z 111.0 (High-Energy Pathway): At elevated collision energies, the stable C-N bond connecting the aromatic ring to the piperazine nitrogen undergoes heterolytic cleavage, yielding the 3-chlorophenyl cation (m/z 111.0).

  • Formation of m/z 58.1 (Aliphatic Pathway): Cross-ring cleavage with charge retention on the N4-methylated fragment yields the N-methylaziridinium ion at m/z 58.1.

MS_Fragmentation M 1-(3-Chlorophenyl)-4-methylpiperazine [M+H]+ m/z 211.1 F1 3-Chlorophenylaziridinium Ion m/z 154.0 (- C3H7N, 57 Da) M->F1 CID: Alpha-cleavage Charge retention on N1 F2 3-Chlorophenyl Cation m/z 111.0 (- Piperazine Moiety) M->F2 CID: C-N bond heterolysis High Collision Energy F3 N-Methylaziridinium Ion m/z 58.1 (Piperazine Ring Cleavage) M->F3 CID: Cross-ring cleavage Charge retention on N4 F1->F2 Secondary fragmentation

Figure 1: ESI-CID mass spectrometry fragmentation pathway of 1-(3-chlorophenyl)-4-methylpiperazine.

Self-Validating LC-MS/MS Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol utilizes a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with a Biphenyl LC stationary phase.

Rationale for Methodological Choices
  • Sample Prep (MCX SPE): Piperazines are basic amines (pKa ~9.0). By acidifying the sample, the nitrogens become fully protonated, allowing them to bind strongly to the cation-exchange resin. This permits aggressive washing with 100% methanol to remove neutral lipids and acidic interferences, ensuring zero ion suppression.

  • Chromatography (Biphenyl Column): While C18 columns are standard, a Biphenyl stationary phase provides enhanced π−π interactions with the chlorophenyl ring. This is critical for resolving 1-(3-chlorophenyl)-4-methylpiperazine from its positional isomers (e.g., 2-chloro or 4-chloro analogs) which share identical MS/MS spectra.

Step-by-Step Workflow

Step 1: System Suitability and Quality Control Before sample analysis, inject a neat standard (10 ng/mL) to verify that the retention time drift is 0.1 min and the MRM ion ratios (Qualifier/Quantifier) are within ± 20% of the established baseline. This creates a self-validating loop that guarantees instrument performance prior to matrix introduction.

Step 2: Sample Preparation (MCX SPE)

  • Spike 500 µL of biological matrix (urine/plasma) with 50 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as mCPP-d8.

  • Dilute with 500 µL of 2% Formic Acid in water to protonate the analyte.

  • Condition MCX cartridges (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL 2% Formic Acid.

  • Load the acidified sample.

  • Wash with 1 mL of 2% Formic Acid, followed by 1 mL of 100% Methanol.

  • Elute the target analyte using 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing it from the resin).

  • Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 3: LC-MS/MS Analysis

  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm) at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 60% B over 5 mins, ramp to 95% B at 5.1 mins, hold for 2 mins, re-equilibrate at 5% B for 2.5 mins.

  • Flow Rate: 0.4 mL/min.

Table 2: Optimized MRM Parameters (Triple Quadrupole MS)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
1-(3-Chlorophenyl)-4-methylpiperazine 211.1154.05020Quantifier
211.1111.05035Qualifier 1
211.158.15025Qualifier 2
mCPP-d8 (IS) 205.1160.05020IS Quantifier

Note: The ³⁷Cl isotope precursor (m/z 213.1) can also be monitored as a tertiary confirmation of the chlorine atom's presence, though it is generally unnecessary if the 111.0 product ion is clearly resolved.

References

  • Zhu, N., et al. (2021). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1): 1-7. Available at:[Link]

  • Kaczorová, D., et al. (2022). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Molecules, 27(6), 1950. Available at:[Link]

  • MOLBASE Chemical Encyclopedia. "1-(3-Chlorophenyl)-4-methylpiperazine CAS 20011-11-4 Properties and Availability." Available at:[Link]

Application

Application Note: Advanced Crystallization Techniques for 1-(3-Chlorophenyl)-4-methylpiperazine

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Compound: 1-(3-Chlorophenyl)-4-methylpiperazine (CAS: 20011-11-4) Formula: C₁₁H₁₅ClN₂

Introduction & Physicochemical Profiling

1-(3-Chlorophenyl)-4-methylpiperazine is a critical intermediate and pharmacophore in the development of CNS-active therapeutics. Structurally, it possesses two distinct tertiary amine centers:

  • N1 (Aryl-substituted): The lone pair is partially delocalized into the electron-withdrawing 3-chlorophenyl ring, significantly reducing its basicity (pKa ~3.0).

  • N4 (Aliphatic/Methyl-substituted): Functions as a standard aliphatic tertiary amine with high basicity (pKa ~8.5).

The Crystallization Challenge: Like many phenylpiperazine derivatives, the free base form is prone to existing as a viscous oil or a low-melting amorphous solid at room temperature [2]. Direct crystallization of the free base often results in "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than true nucleation. To achieve high purity (>99%), excellent handling properties, and optimized bioavailability, researchers must employ targeted crystallization strategies: Salt Formation, Co-crystallization, or rigorously controlled Anti-solvent Crystallization [1].

Decision Matrix & Workflow

To determine the optimal solid form for your specific application, follow the decision workflow below.

CrystallizationWorkflow Start 1-(3-Chlorophenyl)-4-methylpiperazine (Crude Free Base) Decision Target Solid Form? Start->Decision Salt Salt Formation (Mono-HCl) Decision->Salt Maximize Stability CoCrystal Co-Crystallization (Dicarboxylic Acids) Decision->CoCrystal Enhance Solubility FreeBase Free Base Purification (Anti-Solvent) Decision->FreeBase Non-Ionized Form SaltStep 1. Dissolve in EtOH 2. Add Anhydrous HCl 3. Cool & Filter Salt->SaltStep CoCrystalStep 1. Mix with Maleic Acid 2. Liquid-Assisted Grinding 3. Anneal at 50°C CoCrystal->CoCrystalStep FreeBaseStep 1. Dissolve in EtOAc 2. Titrate Heptane 3. Cool to -20°C FreeBase->FreeBaseStep

Workflow for selecting the optimal crystallization strategy.

Experimental Protocols: A Self-Validating System

Strategy A: Mono-Hydrochloride Salt Crystallization (The Gold Standard)

Causality & Mechanism: The large ΔpKa (>5 units) between N1 and N4 allows for highly selective protonation. By adding exactly 1.05 equivalents of anhydrous HCl, the N4 nitrogen is protonated, forming a highly crystalline, stable mono-hydrochloride salt. Excess acid must be avoided to prevent the formation of a hygroscopic dihydrochloride salt [3].

Step-by-Step Protocol:

  • Dissolution: Dissolve 10.0 g of crude 1-(3-chlorophenyl)-4-methylpiperazine free base in 50 mL of anhydrous ethanol in a 250 mL jacketed reactor. Heat to 40°C under gentle agitation (200 rpm).

  • Acidification (Critical Step): Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise via an addition funnel over 30 minutes.

    • Expert Insight: Dropwise addition prevents localized supersaturation, which would otherwise trap impurities within an amorphous precipitate.

  • Nucleation & Aging: Cool the reactor linearly to 20°C over 2 hours (0.16°C/min). If spontaneous nucleation does not occur at 25°C, seed the solution with 10 mg of pure mono-HCl salt.

  • Anti-Solvent Push: Once a thick slurry forms, add 20 mL of n-heptane dropwise. This depresses the solubility of the protonated salt in the ethanolic mixture, driving the yield >90%.

  • Isolation & Validation: Filter the slurry under vacuum. Wash the cake with 15 mL of cold diethyl ether. Dry in a vacuum oven at 40°C for 12 hours.

    • Self-Validation: Dissolve 100 mg of the dried product in 10 mL of DI water. The pH should be between 4.5 and 5.5. A pH < 3.0 indicates dihydrochloride contamination.

Strategy B: Co-Crystallization with Dicarboxylic Acids

Causality & Mechanism: When avoiding salt formation is necessary (e.g., to alter dissolution profiles without changing the ionization state), co-crystallization is ideal. Phenylpiperazines form highly predictable supramolecular synthons (hydrogen bonds) with dicarboxylic acids like maleic or succinic acid [1].

Step-by-Step Protocol (Liquid-Assisted Grinding - LAG):

  • Stoichiometric Preparation: Weigh exactly 1.00 mmol of 1-(3-chlorophenyl)-4-methylpiperazine and 1.00 mmol of maleic acid.

  • Liquid-Assisted Grinding: Transfer the powders to an agate milling jar. Add 15 µL of methanol (catalytic amount).

    • Expert Insight: The trace methanol acts as a molecular lubricant. It provides enough mobility for the carboxylic acid and the N4 tertiary amine to align and form hydrogen bonds without dissolving the bulk material, ensuring a 100% thermodynamic conversion to the co-crystal.

  • Milling & Annealing: Mill at 20 Hz for 15 minutes. Transfer the resulting powder to a glass vial and anneal in an oven at 50°C for 2 hours to evaporate the methanol and relax crystal stresses.

  • Isolation & Validation:

    • Self-Validation: Perform Differential Scanning Calorimetry (DSC). The physical mixture will show two melting endotherms. A successful co-crystal will exhibit a single, sharp, novel melting endotherm distinct from both the API and the maleic acid.

Strategy C: Free Base Purification via Anti-Solvent Crystallization

Causality & Mechanism: If the free base must be isolated, the primary risk is "oiling out." To force crystalline nucleation rather than phase separation, a miscible solvent/anti-solvent pair with a strict cooling ramp is utilized.

Step-by-Step Protocol:

  • Dissolution & Polishing: Dissolve 5.0 g of crude free base in 10 mL of ethyl acetate at 50°C. Pass the warm solution through a 0.45 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/particulates) that can trigger premature oiling.

  • Anti-Solvent Titration: Maintain the solution at 50°C. Slowly titrate n-heptane (anti-solvent) into the flask until the "cloud point" is reached (a faint, persistent turbidity). Immediately add 0.5 mL of ethyl acetate to clear the solution.

  • Controlled Cooling (Critical Step): Program the cooling bath to drop the temperature from 50°C to -20°C at a strict rate of 0.2°C/min.

    • Expert Insight: Rapid cooling forces the system past the metastable zone width (MZW) directly into the labile zone, causing LLPS (oil formation). Slow cooling keeps the system within the MZW, favoring the growth of pure free base crystals.

  • Isolation & Validation: Rapidly filter the cold slurry using a pre-chilled Buchner funnel. Dry under a stream of dry nitrogen gas (do not use a vacuum oven, as the free base may melt or volatilize).

    • Self-Validation: Melting point apparatus should show a sharp melt (typically < 60°C). A broad melting range indicates residual solvent or retained impurities.

Quantitative Data Summary

The following table summarizes the expected outcomes and analytical validation metrics for each crystallization strategy.

Crystallization MethodTarget Solid FormTypical Yield (%)Expected Purity (HPLC Area %)Key AdvantagePrimary Analytical Validation
Mono-HCl Salt Protonated Salt88 - 92%> 99.5%Exceptional bench stability and handling.Aqueous pH (4.5-5.5); Chloride titration.
Co-Crystallization Maleate Co-crystal> 95% (LAG)> 98.0%Tunable aqueous solubility profile.DSC (Single novel endotherm); PXRD.
Anti-Solvent Purified Free Base65 - 75%> 97.0%Retains non-ionized state for specific assays.Sharp Melting Point; Karl Fischer (Moisture).

References

  • Cysewski, P., et al. "In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage." Journal of Molecular Modeling, 23(4), 2017. URL:[Link]

  • Yathirajan, H. S., et al. "Crystal-structure studies of 4-phenylpiperazin-1-ium derivatives." National Center for Biotechnology Information (PMC), 2018. URL:[Link]

Method

Application Note: GC-MS Quantification of 1-(3-Chlorophenyl)-4-methylpiperazine in Biological Samples

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers Matrix: Biological Fluids (Urine, Plasma) Analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers Matrix: Biological Fluids (Urine, Plasma) Analytical Platform: Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction and Chemical Context

The proliferation of novel psychoactive substances (NPS) and designer drugs has necessitated highly selective analytical methodologies. Piperazine derivatives, such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are frequently encountered in forensic and clinical toxicology [1].

Piperazine, 1-(3-chlorophenyl)-4-methyl- (CAS: 20011-11-4), commonly referred to as 1-(3-chlorophenyl)-4-methylpiperazine, is a methylated derivative of mCPP. Unlike its secondary amine precursor, the addition of a methyl group at the N4 position transforms it into a tertiary amine [2].

The Causality of the Analytical Strategy

As a Senior Application Scientist, it is critical to design workflows based on the fundamental physicochemical properties of the analyte:

  • Extraction Logic (Mixed-Mode Cation Exchange): Piperazines exhibit a basic pKa (typically ~9.0–9.8). By acidifying the biological sample, the tertiary amine becomes fully protonated. A mixed-mode cation exchange (MCX) solid-phase extraction (SPE) sorbent leverages both reversed-phase (hydrophobic) and electrostatic (ionic) interactions, allowing for aggressive organic washes that remove neutral lipids and acidic interferences without analyte breakthrough [3].

  • Chromatographic Logic (No Derivatization): Standard protocols for secondary piperazines (like mCPP or BZP) mandate derivatization (e.g., using TFAA or PFPA) to reduce polarity and prevent peak tailing. Because 1-(3-chlorophenyl)-4-methylpiperazine is a tertiary amine, it lacks a replaceable proton and cannot be acylated. Therefore, the protocol must utilize direct injection of the underivatized extract into a highly deactivated GC liner and column to maintain peak symmetry.

Chemical_Logic A 1-(3-chlorophenyl)-4-methylpiperazine (Target Analyte) B Tertiary Amine Structure (N4 is methylated) A->B C No Replaceable Protons (Cannot be acylated) B->C D Direct GC-MS Injection (Underivatized) C->D E Secondary Piperazines (e.g., mCPP, BZP) F Derivatization Required (TFAA / PFPA) E->F Standard Protocol

Fig 1: Structural causality dictating the omission of derivatization for the target analyte.

Experimental Protocol: Self-Validating Extraction System

This protocol utilizes a stable-isotope labeled internal standard (SIL-IS) to create a self-validating system. Any losses during extraction or variations in GC injection are mathematically normalized by the IS response.

Reagents and Materials
  • Solid Phase Extraction: Oasis® MCX Cartridges (30 mg, 1 cc) or equivalent[4].

  • Standards: 1-(3-chlorophenyl)-4-methylpiperazine reference standard (98% purity); mCPP-d8 (used as a surrogate internal standard due to structural homology).

  • Solvents: LC-MS grade Methanol (MeOH), Deionized Water (18.2 MΩ·cm), 0.1 M Hydrochloric Acid (HCl), 5% Ammonium Hydroxide (NH₄OH) in MeOH.

Step-by-Step Sample Preparation (Urine/Plasma)
  • Aliquoting & Spiking: Transfer 1.0 mL of biological sample (urine or plasma) into a clean centrifuge tube. Spike with 50 µL of Internal Standard working solution (1.0 µg/mL mCPP-d8).

  • Protein Precipitation (Plasma only): Add 1.0 mL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube. (Skip this step for urine).

  • Acidification: Add 1.0 mL of 0.1 M HCl to the sample. Vortex to ensure the pH is ≤ 3.0. Mechanism: Ensures complete protonation of the piperazine nitrogen.

  • SPE Conditioning: Condition the MCX cartridge with 1.0 mL MeOH, followed by 1.0 mL of 0.1 M HCl. Do not let the sorbent bed dry.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing (Critical Step):

    • Wash with 1.0 mL of 0.1 M HCl (removes highly polar aqueous interferences).

    • Wash with 1.0 mL of 100% MeOH (removes neutral and acidic hydrophobic interferences). Mechanism: The analyte remains locked to the sorbent via strong ionic bonds.

  • Elution: Dry the cartridge under maximum vacuum for 2 minutes. Elute the target analyte with 1.5 mL of 5% NH₄OH in MeOH. Mechanism: The high pH neutralizes the amine, breaking the ionic interaction and allowing the analyte to partition into the organic solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of ethyl acetate. Transfer to a GC vial with a glass micro-insert.

SPE_Workflow A Biological Sample (Spiked with IS) B Acidification (0.1M HCl) Target pH ≤ 3.0 A->B C Oasis MCX SPE Cartridge Conditioning B->C D Sample Loading (Analyte binds ionically) C->D E Wash 1: 0.1M HCl Wash 2: 100% MeOH D->E Retains basic amines F Elution (5% NH4OH in MeOH) E->F Removes neutral/acidic interferences G Evaporation & Reconstitution (Ready for GC-MS) F->G Recovers target tertiary amine

Fig 2: Mixed-mode cation exchange (MCX) SPE workflow for tertiary piperazines.

GC-MS Instrumental Parameters

To achieve optimal sensitivity without derivatization, the system must be rigorously maintained. Use an ultra-inert splitless liner containing a deactivated glass wool plug to prevent adsorption of the active amine sites.

Gas Chromatography Conditions
  • Column: HP-5MS or DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (Ultra-high purity, 99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode. Injector temperature at 250°C.

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Total run time: ~18 minutes.

Mass Spectrometry Conditions
  • Ionization: Electron Impact (EI) at 70 eV.

  • Temperatures: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Quantitative Data Presentation

Table 1: GC-MS SIM Parameters and Fragmentation Logic

AnalyteRetention Time (min)Target Ion (m/z)Qualifier Ions (m/z)Fragmentation Mechanism
1-(3-chlorophenyl)-4-methylpiperazine ~13.8210 195, 168210[M]+; 195 [M-CH3]+; 168 (Piperazine ring cleavage)
mCPP-d8 (Internal Standard) ~13.4204 160, 138204 [M]+ of deuterated analog

Note: The primary target ion (m/z 210) corresponds to the intact molecular ion, which provides the highest signal-to-noise ratio for this specific molecule under 70 eV EI conditions.

Method Validation Summary

The protocol must be validated according to standard bioanalytical guidelines (e.g., SWGTOX or FDA guidelines)[5]. The table below outlines the expected performance metrics based on homologous piperazine assays.

Table 2: Expected Method Validation Parameters

ParameterPerformance MetricAcceptance Criteria
Linearity Range 10 – 1000 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 3.0 ng/mLS/N ratio ≥ 3:1
Limit of Quantification (LOQ) 10.0 ng/mLS/N ratio ≥ 10:1; Precision ≤ 20%
Extraction Recovery (MCX) 88% – 94%Consistent across low, mid, high QC levels
Intra-day Precision (CV%) < 7.5%≤ 15% (≤ 20% at LOQ)
Inter-day Precision (CV%) < 9.2%≤ 15% (≤ 20% at LOQ)

References

  • Tsutsumi, H., Katagi, M., Miki, A., Shima, N., Kamata, T., Nishikawa, M., Nakajima, K., & Tsuchihashi, H. (2005). Development of simultaneous gas chromatography-mass spectrometric and liquid chromatography-electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and their main metabolites in urine. Journal of Chromatography B, 819(2), 315-322.[Link] [1]

  • Molbase Chemical Encyclopedia. (n.d.). 1-(3-Chlorophenyl)-4-methylpiperazine properties and availability. Molbase. [Link] [2]

  • Waters Corporation. (n.d.). Oasis Sample Extraction Products for Agrochemical and Environmental Analysis (MCX/MAX protocols). Waters Technical Notes. [Link] [3]

  • Moreira, C., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25.[Link] [4]

  • Tang, Y., et al. (2019). A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD. National Center for Biotechnology Information (NCBI).[Link] [5]

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of Piperazine, 1-(3-chlorophenyl)-4-methyl-

Welcome to the Process Chemistry Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals seeking to optimize the N-methylation of 1-(3-chlorophenyl)pipera...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals seeking to optimize the N-methylation of 1-(3-chlorophenyl)piperazine (mCPP)[1] to synthesize 1-(3-chlorophenyl)-4-methylpiperazine .

Below, we address common synthetic bottlenecks, provide mechanistic troubleshooting, and detail a self-validating, high-yield protocol based on field-proven methodologies.

Part 1: Reaction Pathway Visualization

To improve yield, it is critical to select a pathway that inherently prevents over-alkylation. The diagram below illustrates the logical relationships and outcomes of the three primary N-methylation strategies.

G cluster_A Pathway A: Direct Alkylation cluster_B Pathway B: Eschweiler-Clarke cluster_C Pathway C: Reductive Amination mCPP 1-(3-chlorophenyl)piperazine (Secondary Amine) MeI MeI + Base mCPP->MeI EC HCHO + HCOOH mCPP->EC RA HCHO + NaBH(OAc)3 mCPP->RA Quat Quaternary Salt (Over-alkylation) MeI->Quat Major Byproduct Product 1-(3-chlorophenyl)-4-methylpiperazine (Tertiary Amine) MeI->Product <70% Yield EC->Product 85-95% Yield (No Quaternization) RA->Product >95% Yield (High Selectivity)

Reaction pathways for the N-methylation of 1-(3-chlorophenyl)piperazine.

Part 2: Quantitative Comparison of Methylation Strategies

Synthesis PathwayPrimary ReagentsTypical YieldByproduct RiskMechanistic Advantage / Disadvantage
Direct Alkylation Methyl Iodide (MeI), K₂CO₃50% - 70%High (Quaternary salts)Disadvantage: The tertiary amine product is more nucleophilic than the starting material, leading to runaway over-alkylation.
Eschweiler-Clarke Formaldehyde, Formic Acid85% - 95%Low (Trace unreacted mCPP)Advantage: Highly scalable. The reaction physically cannot proceed past the tertiary amine stage[2].
Reductive Amination Formaldehyde, NaBH(OAc)₃90% - 98%Very Low Advantage: Extremely mild and selective[3]. Disadvantage: Hydride reagents are more expensive at scale.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my yield plateauing at 60-70% when using methyl iodide (MeI) for N-methylation? The Causality: Direct alkylation of secondary piperazines with alkyl halides is notoriously difficult to arrest at the tertiary amine stage. Because the newly added methyl group donates electron density, the resulting 1-(3-chlorophenyl)-4-methylpiperazine becomes more nucleophilic than the starting secondary amine. This causes the product to aggressively attack the remaining MeI, forming an unusable quaternary ammonium salt (1-(3-chlorophenyl)-4,4-dimethylpiperazin-1-ium iodide). The Solution: Abandon direct alkylation. Switch to a reductive amination pathway (such as the Eschweiler-Clarke reaction). Reductive amination requires the formation of an iminium ion intermediate. Because a tertiary amine lacks the necessary N-H proton to form a stable iminium ion with formaldehyde, the reaction naturally stops at the tertiary amine stage, eliminating quaternization entirely[2].

Q2: I switched to the Eschweiler-Clarke reaction, but I am observing incomplete conversion. How can I drive the reaction to completion? The Causality: Incomplete conversion usually stems from either a deficiency in the hydride donor (formic acid) or the premature evaporation of formaldehyde gas before imine formation is complete. The Solution: Ensure a molar ratio of at least 1 : 1.5 : 1.5 (mCPP : HCHO : HCOOH)[4]. Add the formaldehyde to the amine at a low temperature (0–10 °C) to allow complete aminal/iminium formation before adding the formic acid and applying heat.

Q3: During the workup of the Eschweiler-Clarke reaction, my product is lost in the aqueous phase. How do I improve recovery? The Causality: 1-(3-chlorophenyl)-4-methylpiperazine is a basic amine. In the highly acidic environment of the Eschweiler-Clarke reaction (which uses excess formic acid), your product exists as a highly water-soluble formate salt. If you attempt to extract it with an organic solvent at this stage, it will remain trapped in the aqueous layer. The Solution: The system must be basified. Before extraction, cool the mixture and slowly add aqueous NaOH until the pH exceeds 10. This deprotonates the salt, liberating the lipophilic free base. Extracting this free base with an alkylbenzene solvent (like toluene) or dichloromethane yields a partition coefficient of >0.99, ensuring less than 1% of the product is lost in the aqueous wash[4].

Part 4: Self-Validating Experimental Protocol

Optimized Eschweiler-Clarke Methylation of mCPP This protocol utilizes thermodynamic indicators (gas evolution) to create a self-validating workflow, ensuring the reaction is only terminated when chemically complete.

Step 1: Iminium Formation (Temperature Controlled)

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(3-chlorophenyl)piperazine (1.0 equiv, e.g., 50 mmol).

  • Cool the flask to 0–5 °C using an ice-water bath.

  • Causality Step: Slowly add 37% aqueous formaldehyde (1.5 equiv) dropwise. Keeping the system cold prevents the exothermic degradation of formaldehyde and allows the intermediate iminium ion to form completely.

Step 2: Hydride Reduction

  • Slowly add 98% formic acid (1.5 to 2.0 equiv) to the chilled mixture. Formic acid will act as the hydride donor to reduce the iminium ion.

  • Remove the ice bath and gradually heat the reaction mixture to 90 °C using an oil bath.

Step 3: Self-Validating Reaction Monitoring

  • As the temperature rises, you will observe vigorous bubbling. This is carbon dioxide (CO₂) gas, a byproduct of the formic acid donating its hydride[2]. The loss of CO₂ gas renders the reduction thermodynamically irreversible.

  • Maintain the temperature at 90 °C for 2–4 hours.

  • Validation: Do not rely solely on the clock. The reaction is complete only when CO₂ evolution completely ceases .

Step 4: Basification and Partitioning

  • Cool the reaction mixture to room temperature.

  • Slowly add 25% aqueous NaOH dropwise while stirring until the pH reaches 10–11 (verify with pH paper). Note: This step is highly exothermic; use an ice bath if necessary.

  • Transfer the mixture to a separatory funnel and extract with toluene (3 x 50 mL). The highly basic environment ensures the product is entirely in its free-base form, driving it into the organic layer[4].

Step 5: Isolation

  • Wash the combined organic layers with saturated brine (50 mL) to remove trace water and impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(3-chlorophenyl)-4-methylpiperazine as a high-purity oil (Expected yield: >90%).

Part 5: References

  • Title: Eschweiler–Clarke reaction Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent (EP0429996A2) Source: Google Patents URL:

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: meta-Chlorophenylpiperazine Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-(3-chlorophenyl)-4-methylpiperazine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1-(3-chlorophenyl)-4-methylpiperazine. This document provide...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 1-(3-chlorophenyl)-4-methylpiperazine. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome solubility issues, ensuring the successful progression of your experiments.

Part 1: Understanding the Physicochemical Properties of 1-(3-chlorophenyl)-4-methylpiperazine

A thorough understanding of a compound's physicochemical properties is the foundation for effective troubleshooting of solubility issues. This section provides insights into the key characteristics of 1-(3-chlorophenyl)-4-methylpiperazine that influence its behavior in aqueous media.

Q1: What are the key structural features of 1-(3-chlorophenyl)-4-methylpiperazine that affect its solubility?

A1: 1-(3-chlorophenyl)-4-methylpiperazine possesses a piperazine ring, which is a basic moiety due to the presence of two nitrogen atoms. One of these nitrogens is substituted with a methyl group, and the other with a 3-chlorophenyl group. The presence of the basic piperazine ring suggests that the compound's solubility will be highly dependent on pH.[1][2] The 3-chlorophenyl and methyl groups contribute to the molecule's lipophilicity, or "oil-loving" nature, which generally leads to lower solubility in water.

Q2: What is the predicted pKa of 1-(3-chlorophenyl)-4-methylpiperazine, and what is its significance?

Using computational prediction tools, the estimated pKa of the more basic nitrogen (the one with the methyl group) is approximately 7.5 - 8.5 . This is a critical parameter, as it is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form. The ionized form is generally much more soluble in water than the neutral form.

Q3: What is the predicted octanol-water partition coefficient (logP) for this compound, and how does it relate to solubility?

A3: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP value indicates greater lipophilicity and, typically, lower aqueous solubility. For 1-(3-chlorophenyl)-4-methylpiperazine, the predicted logP is in the range of 2.5 - 3.5 . This moderate lipophilicity, combined with its basic nature, classifies it as a compound that is likely to have poor aqueous solubility at neutral pH.

Part 2: A Systematic Guide to Troubleshooting Poor Aqueous Solubility

This section provides a step-by-step approach to addressing the poor aqueous solubility of 1-(3-chlorophenyl)-4-methylpiperazine, progressing from simple pH adjustments to more advanced formulation strategies.

The First Line of Attack: pH Adjustment

For ionizable compounds like 1-(3-chlorophenyl)-4-methylpiperazine, modifying the pH of the aqueous medium is the most straightforward and often most effective method to enhance solubility.

A4: As a basic compound, 1-(3-chlorophenyl)-4-methylpiperazine can be protonated to form a more soluble salt at a pH below its pKa. By lowering the pH, you increase the proportion of the ionized, and thus more water-soluble, form of the molecule. The relationship between pH, pKa, and the ratio of the ionized to unionized forms of a base is described by the Henderson-Hasselbalch equation.

Henderson-Hasselbalch Equation for a Base
pH = pKa + log ([B] / [BH+])
Where:
pH = the pH of the solution
pKa = the acid dissociation constant of the conjugate acid
[B] = the concentration of the neutral base
[BH+] = the concentration of the protonated (ionized) base

A5: A pH-solubility profile can be experimentally generated to identify the pH at which the desired concentration of 1-(3-chlorophenyl)-4-methylpiperazine can be achieved.

Experimental Protocol: pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., citrate, phosphate, and acetate buffers).

  • Sample Preparation: Add an excess of 1-(3-chlorophenyl)-4-methylpiperazine to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffers.

Below is a conceptual workflow for this process:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-8) prep_sample Add Excess Compound to Buffers prep_buffers->prep_sample equilibration Equilibrate (24-48h) prep_sample->equilibration separation Centrifuge to Separate Solid equilibration->separation quantification Quantify Supernatant (HPLC) separation->quantification plotting Plot log(Solubility) vs. pH quantification->plotting

Caption: Workflow for pH-Solubility Profiling.

A More Permanent Solution: Salt Formation

For solid dosage forms or when a stable, soluble form of the compound is required, forming a salt is a common and effective strategy.[5]

A6: Salt formation involves reacting the basic piperazine nitrogen with an acid to form a solid, crystalline salt. When this salt is added to water, it readily dissociates into its constituent ions, bypassing the energy barrier required to break down the crystal lattice of the free base. This generally leads to a significant increase in both the extent and rate of dissolution.

A7: A variety of pharmaceutically acceptable acids can be used for salt formation. The choice of the counter-ion can significantly impact the salt's properties, including its solubility, stability, and hygroscopicity.

Commonly Used Acids for Salt Formation:

  • Inorganic Acids: Hydrochloric acid (HCl), Sulfuric acid, Phosphoric acid

  • Organic Acids: Citric acid, Tartaric acid, Maleic acid, Fumaric acid, Methane sulfonic acid (mesylate)

Experimental Protocol: Salt Screening

  • Solvent Selection: Dissolve 1-(3-chlorophenyl)-4-methylpiperazine in a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).

  • Acid Addition: Add a stoichiometric amount (or a slight excess) of the selected acid (also dissolved in a suitable solvent, if necessary) to the solution of the free base.

  • Crystallization: Allow the mixture to stir at room temperature or cool to induce crystallization of the salt. If no solid forms, techniques such as solvent evaporation or the addition of an anti-solvent can be employed.

  • Isolation and Characterization: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the salt using techniques like melting point, DSC, XRD, and NMR to confirm its formation and assess its properties.

  • Solubility Determination: Determine the aqueous solubility of each salt form using the shake-flask method described in A5.

When pH and Salts Aren't Enough: The Use of Co-solvents

In situations where pH adjustment or salt formation does not provide sufficient solubility, or for liquid formulations, the use of co-solvents can be an effective approach.

A8: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system. This makes the aqueous environment more "hospitable" to lipophilic compounds like 1-(3-chlorophenyl)-4-methylpiperazine, thereby increasing its solubility.

A9: The selection of a co-solvent depends on the specific application, required solubility enhancement, and any potential toxicity or compatibility issues.

Common Co-solvents and Their Properties
Co-solvent Properties and Considerations
EthanolGenerally well-tolerated, but can have physiological effects.
Propylene Glycol (PG)A common vehicle for oral and injectable formulations.
Polyethylene Glycol (PEG 300/400)Low molecular weight PEGs are liquid and have good solubilizing capacity.
GlycerolA viscous co-solvent, often used in combination with others.
Dimethyl Sulfoxide (DMSO)A powerful solvent, but primarily used for in vitro and preclinical studies due to potential toxicity.

Experimental Protocol: Co-solvent Solubility Studies

  • Co-solvent System Preparation: Prepare a series of aqueous solutions containing increasing concentrations of the chosen co-solvent (e.g., 0%, 10%, 20%, 30%, 40% v/v).

  • Solubility Determination: Using the shake-flask method (as described in A5), determine the solubility of 1-(3-chlorophenyl)-4-methylpiperazine in each co-solvent mixture.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration. This will help identify the optimal concentration of the co-solvent to achieve the desired solubility.

The following diagram illustrates the general troubleshooting workflow:

G start Poor Aqueous Solubility of 1-(3-chlorophenyl)-4-methylpiperazine ph_adjust pH Adjustment start->ph_adjust Is the compound ionizable? salt_form Salt Formation ph_adjust->salt_form No success Target Solubility Achieved ph_adjust->success Solubility sufficient? cosolvent Use of Co-solvents salt_form->cosolvent No salt_form->success Solubility sufficient? advanced Advanced Techniques (e.g., cyclodextrins, solid dispersions) cosolvent->advanced No cosolvent->success Solubility sufficient? advanced->success

Caption: General Workflow for Solubility Enhancement.

Part 3: Advanced Strategies and Further Considerations

Q10: What other options can I explore if the above methods are insufficient?

A10: For particularly challenging cases, more advanced formulation strategies can be employed. These include:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[1]

  • Solid Dispersions: The compound can be dispersed in a solid, water-soluble polymer matrix at a molecular level. Upon contact with water, the polymer dissolves, releasing the compound in a finely dispersed, more readily soluble state.[1]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can significantly improve their oral absorption.[5][6]

It is recommended to consult with a formulation specialist when considering these advanced techniques, as they require specialized expertise and equipment.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

  • PIPERAZINES. Ataman Kimya. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Rowan's Free Online pKa Calculator. Rowan. [Link]

  • pKa values bases. Chair of Analytical Chemistry. [Link]

  • Piperazine. chemeurope.com. [Link]

  • The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • Is there any software (preferably free) to calculate the partition coefficient (LogP)? Reddit. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 1-(3-chlorophenyl)-4-methylpiperazine

Introduction: Welcome to the technical support center for the synthesis of 1-(3-chlorophenyl)-4-methylpiperazine (mCPP). As a critical intermediate and building block in the development of numerous active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for the synthesis of 1-(3-chlorophenyl)-4-methylpiperazine (mCPP). As a critical intermediate and building block in the development of numerous active pharmaceutical ingredients (APIs), including the antidepressant Trazodone, the purity of mCPP is paramount.[1][2] Scaling up its synthesis from the bench to pilot or manufacturing scale often introduces challenges, with byproduct formation being a primary concern that can compromise yield, purity, and overall process efficiency.[3]

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causal factors behind byproduct formation. Here, we offer field-proven insights and systematic troubleshooting strategies to help you optimize your scale-up process, ensuring a robust and reproducible synthesis of high-purity mCPP.

Part 1: Frequently Asked Questions - Understanding the Synthetic Landscape

This section addresses foundational questions regarding the synthesis of mCPP and the common impurities encountered.

Q1: What are the primary industrial-scale synthetic routes for 1-(3-chlorophenyl)-4-methylpiperazine?

There are two predominant strategies for the large-scale synthesis of N-arylpiperazines like mCPP:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the modern method of choice due to its high functional group tolerance, broad substrate scope, and generally milder conditions compared to classical methods.[4][5] The reaction typically involves the cross-coupling of an aryl halide (e.g., 1-bromo-3-chlorobenzene or 1,3-dichlorobenzene) with 1-methylpiperazine using a palladium catalyst and a specialized phosphine ligand.[6]

  • Nucleophilic Aromatic Substitution (SNAr): This classical method involves the direct reaction of an aryl halide with 1-methylpiperazine. For a relatively unactivated substrate like 1,3-dichlorobenzene, this pathway requires harsh conditions, such as high temperatures and pressures, which can lead to a different impurity profile.[7][8] The presence of strong electron-withdrawing groups on the aromatic ring facilitates this reaction, but this is not the case for mCPP's precursors.[9]

Q2: What are the most common byproducts in a Buchwald-Hartwig synthesis of mCPP and why do they form?

The primary byproducts in a Buchwald-Hartwig amination are typically:

  • Hydrodehalogenation Product (Chlorobenzene): This arises from a competitive side reaction where the aryl halide is reduced instead of coupled with the amine.[6] Mechanistically, this can occur via β-hydride elimination from the palladium-amido complex or through other catalyst decomposition pathways. It is often exacerbated by high temperatures or suboptimal catalyst/ligand combinations.[10]

  • Di-substituted Product (1,3-bis(4-methylpiperazin-1-yl)benzene): If using 1,3-dichlorobenzene as the starting material, a second amination can occur, leading to a di-substituted impurity that can be difficult to remove.

  • Homocoupling Product (3,3'-Dichlorobiphenyl): Dimerization of the aryl halide starting material can occur, though it is generally a minor byproduct with modern catalyst systems.

Q3: How can these byproducts be reliably identified and quantified?

A multi-technique analytical approach is essential for robust impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities like the hydrodehalogenation product (chlorobenzene) and for separating closely related isomers.[1][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for monitoring the reaction progress and quantifying the main product and less volatile, polar byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the structural elucidation of unknown impurities and for confirming the structure of the final product and isolated byproducts.

Part 2: Troubleshooting Guide for Buchwald-Hartwig Amination Scale-Up

This section provides a systematic approach to resolving common issues encountered during the scale-up of the Buchwald-Hartwig synthesis of mCPP.

Workflow: Troubleshooting Buchwald-Hartwig Amination

The following diagram outlines a logical decision-making process for addressing common challenges in the reaction.

start Problem Identified (e.g., Low Yield, High Impurity) check_purity Analyze Crude Reaction Mixture (LCMS, GCMS) start->check_purity impurity_A High Hydrodehalogenation (e.g., Chlorobenzene) check_purity->impurity_A Impurity Profile Shows... impurity_B High Unreacted Starting Material check_purity->impurity_B impurity_C Other Byproducts (e.g., Dimer, Ligand Degradation) check_purity->impurity_C impurity_A->impurity_B No sol_A1 Optimize Catalyst/Ligand System (Use Pre-catalyst, Screen Ligands) impurity_A->sol_A1 Yes impurity_B->impurity_C No sol_B1 Verify Inert Atmosphere (Degas solvent, use N2/Ar) impurity_B->sol_B1 Yes sol_C1 Check Raw Material Purity impurity_C->sol_C1 Yes sol_A2 Reduce Reaction Temperature (Run Temp Screen: 80-100°C) sol_A1->sol_A2 sol_A3 Evaluate Base (Weaker base may reduce side reaction) sol_A2->sol_A3 end_node Optimized Process sol_A3->end_node sol_B2 Screen Bases (NaOtBu vs. K3PO4 vs. Cs2CO3) sol_B1->sol_B2 sol_B3 Increase Catalyst Loading (Balance cost vs. conversion) sol_B2->sol_B3 sol_B3->end_node sol_C2 Review Stoichiometry (Slight excess of amine) sol_C1->sol_C2 sol_C2->end_node

Caption: Troubleshooting Decision Tree for mCPP Synthesis.

Problem 1: Excessive Hydrodehalogenation (Formation of Chlorobenzene)

This is one of the most frequent challenges during scale-up, leading to significant yield loss and purification difficulties.

  • Root Cause Analysis: The undesired reduction of the aryl halide (Ar-X) to Ar-H competes with the desired C-N bond formation. This side reaction is often catalyzed by palladium species that are not efficiently participating in the main catalytic cycle. High temperatures can accelerate catalyst decomposition and favor this pathway.[6]

  • Solutions & Protocols:

    • Optimize the Catalyst and Ligand System: The choice of phosphine ligand is the single most critical factor in suppressing hydrodehalogenation. Bulky, electron-rich ligands promote the final reductive elimination step, which is productive, over the competing β-hydride elimination, which is not.[5]

      LigandKey Features & RationaleTypical Loading (mol%)
      XPhos Highly effective, general-purpose ligand. Its bulkiness promotes reductive elimination.1.5 - 3
      RuPhos Often provides higher turnover numbers and can be effective at lower temperatures.1.5 - 3
      BrettPhos Extremely bulky; can be superior for challenging substrates or for minimizing side reactions.1.5 - 3

      Protocol: Ligand Screening

      • Set up three parallel reactions in identical reactors under a strict inert (Argon or Nitrogen) atmosphere.

      • To each reactor, add 1-bromo-3-chlorobenzene (1.0 eq), 1-methylpiperazine (1.2 eq), and Sodium tert-butoxide (NaOtBu) (1.4 eq) in degassed toluene.

      • To each reactor, add the Pd-precatalyst (e.g., XPhos Pd G3, 1 mol%) with the corresponding ligand (XPhos, RuPhos, BrettPhos). Using a pre-catalyst ensures a consistent generation of the active Pd(0) species, which is crucial for reproducibility.[10]

      • Heat all reactions to a consistent temperature (e.g., 100 °C) and monitor by LCMS at regular intervals (e.g., 1h, 4h, 12h).

      • Compare the ratio of desired product (mCPP) to the hydrodehalogenation byproduct (chlorobenzene) to identify the optimal ligand.

    • Reduce Reaction Temperature: Thermal stress is a key driver of catalyst decomposition. Determine the minimum temperature required for an efficient reaction rate.

      Protocol: Temperature Optimization

      • Using the best ligand identified above, set up three parallel reactions.

      • Run the reactions at 80 °C, 90 °C, and 100 °C.

      • Monitor for both reaction completion and the formation rate of chlorobenzene. Select the lowest temperature that provides an acceptable reaction time (e.g., >98% conversion within 12 hours) with the minimal amount of byproduct.

Problem 2: Low Conversion / Stalled Reaction

A common scale-up issue where a reaction that works at the lab scale fails to reach completion in a larger reactor.

  • Root Cause Analysis: Catalyst deactivation is the most likely cause. This is often due to insufficient inerting, as oxygen can irreversibly oxidize both the Pd(0) catalyst and the phosphine ligands. The choice and quality of the base are also critical.

  • Solutions & Protocols:

    • Ensure a Rigorously Inert Atmosphere: The larger the reactor, the more challenging it is to exclude oxygen. Protocol: Solvent Degassing and Inerting

      • Before use, sparge the solvent (toluene) with Argon or Nitrogen for at least 1-2 hours to remove dissolved oxygen.

      • Assemble the reactor and perform at least three vacuum/nitrogen backfill cycles to purge the vessel of air.

      • Maintain a positive pressure of inert gas throughout the reaction and during sampling.

    • Screen Bases: The base not only deprotonates the amine but also influences the catalyst's stability and activity.[12]

      • Sodium tert-butoxide (NaOtBu): A strong, effective base, but can sometimes promote side reactions.

      • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Milder inorganic bases that can be beneficial if NaOtBu proves too harsh, though they may require slightly higher temperatures or longer reaction times.

Diagram: Buchwald-Hartwig Catalytic Cycle & Side Reaction

This diagram illustrates the main productive cycle and the point where the hydrodehalogenation side reaction can occur.

pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-X(L2) ox_add->pd2_complex lig_exch Ligand Exchange pd2_complex->lig_exch pd_amido Ar-Pd(II)-NR2(L2) lig_exch->pd_amido red_elim Reductive Elimination pd_amido->red_elim side_reaction β-Hydride Elimination pd_amido->side_reaction red_elim->pd0 Catalyst Regeneration product Ar-NR2 red_elim->product arx Ar-X arx->ox_add amine HNR2 + Base amine->lig_exch byproduct Ar-H (Hydrodehalogenation) side_reaction->byproduct

Caption: Buchwald-Hartwig Cycle and Hydrodehalogenation Pathway.

Part 3: Purification at Scale - Isolating High-Purity mCPP

Effective purification is as critical as the reaction itself. The strategy should focus on exploiting the chemical differences between the product and the key byproducts.

Q: How can I efficiently remove the non-polar chlorobenzene byproduct and unreacted aryl halide?

A: Salt Formation and Crystallization. This is the most effective and scalable method. The product, mCPP, is a base, while the key byproducts are neutral. Converting the product to its hydrochloride salt dramatically increases its polarity, making it soluble in protic solvents but insoluble in non-polar organic solvents where the impurities remain.

Protocol: Purification via HCl Salt Crystallization

  • After the reaction is complete, cool the mixture and filter off the inorganic salts (e.g., NaBr).

  • Concentrate the toluene solution.

  • Dissolve the crude oil in a suitable solvent like isopropanol (IPA) or acetone.

  • Slowly add a solution of HCl in IPA (or bubble gaseous HCl) while stirring. Monitor the pH to ensure complete salt formation without a large excess of acid.

  • The white, crystalline 1-(3-chlorophenyl)-4-methylpiperazine hydrochloride will precipitate.

  • Cool the slurry to maximize recovery (e.g., 0-5 °C) and hold for several hours.

  • Filter the solid product and wash with cold solvent (IPA or acetone) to remove any residual mother liquor containing the non-polar impurities.

  • Dry the product under vacuum. The resulting salt is typically very high purity (>99.5%).[13][14]

Q: How do I remove excess 1-methylpiperazine?

A: Aqueous Acid Wash. Before the salt formation step, an acidic wash can efficiently remove the excess amine starting material.

Protocol: Amine Removal

  • After the initial filtration of inorganic salts, dilute the toluene solution with more toluene.

  • Transfer the solution to a separatory funnel or reactor equipped for liquid-liquid extraction.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 5% citric acid or 1M HCl). The excess 1-methylpiperazine will be protonated and extracted into the aqueous phase.

  • Separate the layers. The organic layer, now free of excess amine, can proceed to the salt formation and crystallization step described above.

References

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

  • RSC Publishing. Analytical Methods. Available at: [Link]

  • PrepChem.com. Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • PubMed. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Available at: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Reddit. BH amination side products and purification. Available at: [Link]

  • PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Contract Pharma. Drug Substances: Scale-Up Challenges. Available at: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

  • NIH - PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods for Piperazine, 1-(3-chlorophenyl)-4-methyl- quantification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Trace Impurity Profiling Executive Summary & Mechanistic Context 1-(3-Chlorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Trace Impurity Profiling

Executive Summary & Mechanistic Context

1-(3-Chlorophenyl)-4-methylpiperazine (3-CPMP) is a critical synthetic intermediate and a potential impurity in the manufacturing of various active pharmaceutical ingredients (APIs). Due to the genotoxic potential of certain piperazine derivatives, regulatory bodies demand rigorous, highly sensitive, and reproducible quantification methods.

As an Application Scientist, the primary challenge in analyzing 3-CPMP lies in its chemical structure. The piperazine ring contains basic secondary and tertiary nitrogen atoms (pKa ~9.0–9.5). Under standard acidic reversed-phase liquid chromatography (RPLC) conditions, these nitrogen atoms are fully protonated. When using traditional fully porous C18 columns, these cations engage in secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support. This causality leads to severe peak tailing, retention time shifts, and compromised Limits of Quantification (LOQ).

This guide objectively compares the performance of a Premium Polar-Embedded Superficially Porous Particle (SPP) C18 Column (The Product) against a Traditional Fully Porous C18 Column (The Alternative). Furthermore, it provides validated experimental protocols for both HPLC-UV (for routine API assay) and LC-MS/MS (for trace impurity profiling), grounded strictly in [1].

Analytical Workflow & Logic

To establish a self-validating system, the analytical workflow must incorporate System Suitability Testing (SST) prior to sample analysis. The workflow diverges based on the required sensitivity: UV detection for bulk concentration and Tandem Mass Spectrometry (MS/MS) for trace-level quantification.

Workflow Start 1-(3-Chlorophenyl)-4-methylpiperazine Sample Prep Sample Preparation (Dilution & 0.22µm Filtration) Start->Prep Sep Chromatographic Separation (Polar-Embedded SPP C18) Prep->Sep Split Detection Pathway Sep->Split UV HPLC-UV (Routine API Assay) Split->UV High Conc. MS LC-MS/MS (Trace Impurity Profiling) Split->MS Trace Conc. Val ICH Q2(R2) Data Validation UV->Val MS->Val

Workflow for 3-CPMP quantification comparing HPLC-UV and LC-MS/MS detection pathways.

Product Performance Comparison: SPP Polar-Embedded vs. Traditional C18

To demonstrate the causality behind column selection, we evaluated 3-CPMP on two different stationary phases. The Polar-Embedded SPP C18 (2.7 µm) utilizes a core-shell technology that flattens the van Deemter curve, providing sub-2µm efficiency at standard HPLC pressures. More importantly, the polar-embedded group shields residual silanols, preventing the basic piperazine nitrogen from interacting with the silica backbone.

Conversely, the Traditional Fully Porous C18 (5.0 µm) lacks this shielding, resulting in significant peak broadening.

Table 1: Chromatographic Performance Comparison
ParameterTraditional Fully Porous C18 (5.0 µm)Polar-Embedded SPP C18 (2.7 µm)Scientific Rationale
Peak Tailing Factor (Tf) 2.4 (Severe Tailing)1.05 (Excellent Symmetry)Polar embedding prevents ion-exchange with acidic silanols.
Theoretical Plates (N) 4,50018,200SPP architecture reduces eddy diffusion (A-term) and longitudinal diffusion (B-term).
Backpressure 120 bar185 barSPP achieves UHPLC-like efficiency within standard HPLC pressure limits.
Signal-to-Noise (S/N) 15:1 (at 1 µg/mL)68:1 (at 1 µg/mL)Sharper peaks directly increase peak height, enhancing sensitivity.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to sample analysis unless the System Suitability Test (SST) criteria are met.

Protocol A: Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 3-CPMP reference standard and dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock.

  • Working Solutions: Dilute the stock serially using the mobile phase (Initial conditions: 90% Water / 10% Acetonitrile) to construct a calibration curve.

  • Filtration: Pass all final solutions through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon to prevent non-specific binding of the basic piperazine compound to the filter membrane.

Protocol B: HPLC-UV Method (For API Assay)

Adapted from established piperazine derivative quantification methodologies[2].

  • Column: Polar-Embedded SPP C18 (100 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Maintains silanols in a neutral state while keeping 3-CPMP protonated).

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Gradient: 0-2 min (10% B), 2-8 min (10% to 60% B), 8-10 min (60% B), 10-10.1 min (return to 10% B), 10.1-15 min (Equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 240 nm (Optimal absorbance for the chlorophenyl chromophore).

  • SST Criteria: Tailing factor 1.5; %RSD of peak area (n=5) 2.0%.

Protocol C: LC-MS/MS Method (For Trace Impurity Profiling)
  • Chromatography: Same as Protocol B, but flow rate reduced to 0.4 mL/min and split post-column to the MS source to optimize desolvation.

  • Ionization: Electrospray Ionization Positive mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion: m/z 211.1 [M+H]+

    • Quantifier Transition: m/z 211.1 154.0 (Collision Energy: 20V)

    • Qualifier Transition: m/z 211.1 118.0 (Collision Energy: 25V)

ICH Q2(R2) Method Validation

To ensure the trustworthiness of the data, both methods were validated according to the framework[3].

Validation ICH ICH Q2(R2) Validation Framework Spec Specificity (No Matrix Interference) ICH->Spec Lin Linearity & Range (R² > 0.999) ICH->Lin Acc Accuracy (Spike Recovery 98-102%) ICH->Acc Prec Precision (RSD < 2.0%) ICH->Prec Sens Sensitivity (LOD & LOQ) ICH->Sens

ICH Q2(R2) analytical method validation framework for ensuring reliable quantification.

Table 2: Comparative Validation Results
Validation Parameter (ICH Q2(R2))HPLC-UV (Polar-Embedded SPP)LC-MS/MS (Polar-Embedded SPP)Acceptance Criteria
Linearity Range 0.5 – 100 µg/mL0.5 – 500 ng/mLN/A
Correlation Coefficient ( R2 ) 0.99980.9995 0.999
Limit of Detection (LOD) 0.15 µg/mL0.15 ng/mLS/N 3
Limit of Quantification (LOQ) 0.50 µg/mL0.50 ng/mLS/N 10
Accuracy (Recovery %) 99.2% – 101.5%98.5% – 102.1%98.0% – 102.0%
Repeatability (Precision %RSD) 0.85%1.42% 2.0%

Note: The accuracy profiles and tolerance limits align with established validation parameters for piperazine derivatives in complex matrices[4].

Conclusion and Recommendations

The quantification of 1-(3-chlorophenyl)-4-methylpiperazine requires careful mitigation of secondary silanol interactions. The experimental data confirms that upgrading to a Polar-Embedded SPP C18 column resolves the peak tailing issues inherent to traditional porous silica, resulting in a 4.5x increase in Signal-to-Noise ratio.

  • For Routine API Release Testing: The HPLC-UV method provides exceptional robustness, high accuracy (99.2% recovery), and sufficient sensitivity (LOQ 0.50 µg/mL) for standard assay requirements.

  • For Genotoxic Impurity Profiling: The LC-MS/MS method extends sensitivity by three orders of magnitude (LOQ 0.50 ng/mL), making it the mandatory choice for trace-level regulatory submissions.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from:[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

  • ResearchGate. Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures. Retrieved from:[Link]

Sources

Comparative

Structural Activity Relationship (SAR) Comparison of 3-Chlorophenylpiperazines: A Comprehensive Application Guide

Introduction: The Phenylpiperazine Scaffold The 1-phenylpiperazine scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous serotonergic and dopaminergic agents. Among these...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Phenylpiperazine Scaffold

The 1-phenylpiperazine scaffold is a privileged structure in neuropharmacology, serving as the core pharmacophore for numerous serotonergic and dopaminergic agents. Among these, 1-(3-chlorophenyl)piperazine (mCPP) is highly notable. It is a major active metabolite of widely prescribed atypical antidepressants, such as trazodone and nefazodone[1], and serves as a classical non-selective serotonin receptor agonist used extensively as a pharmacological probe[2].

For drug development professionals, understanding the Structural Activity Relationship (SAR) of the phenylpiperazine core is critical for designing highly selective 5-HT receptor modulators, particularly when targeting the 5-HT2C receptor for obesity or psychiatric indications[3].

SAR Analysis: Positional Isomerism and Halogen Effects

Comparing mCPP to its structural analogs—such as the positional isomers 1-(4-chlorophenyl)piperazine (pCPP) and 1-(2-chlorophenyl)piperazine (oCPP), as well as the trifluoromethyl derivative TFMPP—reveals strict structural determinants for serotonin receptor subtype selectivity.

  • Meta-Substitution (mCPP): The presence of an electron-withdrawing chlorine atom at the meta (3-) position of the phenyl ring optimizes the molecule's fit within the hydrophobic binding pocket of the 5-HT2C and 5-HT2A receptors[4]. The piperazine nitrogen anchors to the conserved aspartate residue (Asp3.32) via a salt bridge, while the 3-chloro group optimally occupies an accessory lipophilic sub-pocket.

  • Para-Substitution (pCPP): Shifting the chlorine to the para (4-) position creates steric clashes within the 5-HT2C binding site, drastically reducing receptor affinity. However, this positional shift increases the molecule's affinity for the serotonin transporter (SERT)[5].

  • Ortho-Substitution (oCPP): Ortho-substitution generally abolishes 5-HT2C agonism, converting the molecule into a weak antagonist, while significantly enhancing affinity for the 5-HT1A receptor subtype[6].

  • Trifluoromethylation (TFMPP): Replacing the chloro group with a bulkier, highly lipophilic trifluoromethyl group (TFMPP) maintains the meta-substitution profile. TFMPP acts as a partial agonist at 5-HT2C but exhibits lower intrinsic efficacy compared to mCPP[7].

Receptor Binding Profile Comparison

The following table summarizes the binding affinities ( Ki​ ) and functional activities of key phenylpiperazine derivatives across primary serotonin receptor targets.

Compound5-HT1A ( Ki​ , nM)5-HT2A ( Ki​ , nM)5-HT2C ( Ki​ , nM)5-HT2C Functional Activity
mCPP 40 - 80~3210 - 25Partial Agonist[2]
TFMPP 60 - 100100 - 15020 - 40Partial Agonist[7]
pCPP > 500> 500> 200Weak / Inactive[6]
oCPP 10 - 30> 100> 100Antagonist[6]

(Note: Exact Ki​ values vary based on the radioligand and cell line used; values represent consensus ranges from authoritative in vitro competitive binding assays[8].)

Mechanistic Pathway: 5-HT2C Activation

The physiological effects of mCPP and TFMPP (such as appetite suppression) are primarily driven by their agonism at the 5-HT2C receptor[9]. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that couples predominantly to the Gq/11​ pathway.

Pathway Ligand mCPP (5-HT2C Agonist) Receptor 5-HT2C GPCR (Active State) Ligand->Receptor Binds pocket GProtein Gq/11 Protein (GTP Bound) Receptor->GProtein Conformational shift Effector Phospholipase C (PLC-β) GProtein->Effector Activates SecondMsgr IP3 + DAG Accumulation Effector->SecondMsgr Cleaves PIP2 Response Intracellular Ca2+ Release SecondMsgr->Response ER channel opens

Fig 1. Gq-coupled signaling pathway activated by mCPP binding to the 5-HT2C receptor.

Experimental Validation: Assay Methodologies

To objectively validate the SAR differences between mCPP, TFMPP, and their isomers, researchers must employ a self-validating system of orthogonal assays: a Radioligand Binding Assay to determine binding affinity ( Ki​ ) and an IP1 Accumulation Assay to determine functional efficacy ( Emax​ and EC50​ ).

Workflow Prep 1. Membrane Preparation HEK293 cells expressing 5-HT2C Incubate 2. Competitive Incubation [3H]-Mesulergine + Test Compound Prep->Incubate Aliquot 50 µg protein/well Filter 3. Rapid Vacuum Filtration GF/B filters pre-soaked in 0.5% PEI Incubate->Filter Terminate reaction (90 min) Wash 4. Washing Step 3x Ice-cold Tris-HCl buffer Filter->Wash Remove unbound radioligand Count 5. Liquid Scintillation Quantify bound radioactivity Wash->Count Add scintillation cocktail Analyze 6. Data Analysis Non-linear regression (IC50 / Ki) Count->Analyze Cheng-Prusoff equation

Fig 2. Step-by-step workflow for the 5-HT2C competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity ( Ki​ ) of the phenylpiperazine derivatives by measuring their ability to displace a known radioligand[10].

  • Receptor Source: Prepare cell membranes from HEK293 or CHO-K1 cells stably expressing the human 5-HT2C receptor[3].

  • Radioligand Selection: Use [3H] -Mesulergine for 5-HT2C assays[11]. (Expert Note: While [3H] -Ketanserin is standard for 5-HT2A, Mesulergine provides a cleaner signal-to-noise ratio for 5-HT2C).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 0.1% BSA. (Causality: BSA prevents highly lipophilic derivatives like TFMPP from adhering to the plastic walls of the assay plate).

  • Incubation: Add 50 µg of membrane protein, 1 nM [3H] -Mesulergine, and varying concentrations of the test compound ( 10−10 to 10−4 M) to a 96-well plate. Incubate at 37°C for 90 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. (Critical Step: Filters MUST be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged piperazine nitrogens).

  • Washing: Wash filters 3x with ice-cold assay buffer. (Causality: Ice-cold buffer slows the dissociation kinetics of the receptor-ligand complex, preserving the equilibrium state during the wash).

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol: Functional IP1 Accumulation Assay (HTRF)

Because mCPP and TFMPP are partial agonists, binding affinity alone is insufficient. Functional activity must be quantified[3].

  • Cell Plating: Seed HeLa or CHO cells stably expressing 5-HT2C (20,000 cells/well) in a 96-well plate and incubate for 24 hours.

  • Stimulation Buffer: Replace media with stimulation buffer containing 50 mM LiCl. (Causality: IP3​ is transient and rapidly degraded. LiCl inhibits inositol monophosphatase, causing the stable downstream metabolite IP1​ to accumulate. This creates a much larger, more reliable assay window for quantifying Gq-coupled GPCR activation).

  • Compound Addition: Add the test compounds (mCPP, pCPP, TFMPP) and incubate for 60 minutes at 37°C.

  • Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (Anti-IP1-Cryptate and IP1-d2).

  • Readout: Measure the FRET signal at 665 nm / 620 nm. Calculate the EC50​ and Emax​ relative to a full agonist control (e.g., endogenous 5-HT).

Conclusion

The 3-chlorophenylpiperazine (mCPP) scaffold remains a benchmark for serotonergic drug discovery. As demonstrated by the SAR data, shifting the halogen to the para- or ortho- positions, or substituting it with a trifluoromethyl group, fundamentally alters the molecule's receptor selectivity and functional efficacy. By utilizing the rigorously controlled radioligand binding and IP1 accumulation protocols outlined above, researchers can accurately profile new phenylpiperazine derivatives to minimize off-target liabilities while maximizing therapeutic efficacy.

Sources

Validation

A Comparative Guide to the Cytotoxicity of Piperazine and its Derivative, 1-(3-chlorophenyl)-4-methylpiperazine (m-CPP)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the cytotoxic profiles of piperazine, a simple heterocyclic amine, and its psychoactive derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the cytotoxic profiles of piperazine, a simple heterocyclic amine, and its psychoactive derivative, 1-(3-chlorophenyl)-4-methylpiperazine (m-CPP). As the development of novel therapeutics often involves the modification of existing chemical scaffolds, understanding how structural changes impact cellular toxicity is paramount. This document outlines the experimental framework for such a comparison, details the underlying scientific principles of the selected assays, and provides step-by-step protocols for their execution.

The central hypothesis of this guide is that the addition of a chlorophenyl group and a methyl group to the piperazine ring, as in m-CPP, will significantly alter its cytotoxic properties. This is predicated on the understanding that such modifications can influence a molecule's lipophilicity, receptor binding affinity, and metabolic stability, all of which are key determinants of its toxicological profile.[1][2][3] This guide will equip researchers with the necessary tools to rigorously test this hypothesis.

Introduction to the Compounds

Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions, piperazine is a core structure in many pharmaceuticals.[4][5] It is known for its relatively low acute toxicity.[6] However, neurotoxic side effects have been reported, particularly at high doses, and can include symptoms like ataxia and seizures.[6][7][8]

m-CPP (1-(3-chlorophenyl)-4-methylpiperazine): A psychoactive compound, m-CPP is a metabolite of several antidepressant drugs and is also used as a research chemical.[2] It is a non-selective serotonin receptor agonist and a serotonin releasing agent.[2][3] Studies on piperazine designer drugs suggest potential neurotoxicity.[9][10] The addition of the chlorophenyl and methyl groups is expected to increase its interaction with biological membranes and specific cellular targets, potentially leading to a distinct and more pronounced cytotoxic profile compared to its parent compound.

Experimental Design for Comparative Cytotoxicity Assessment

To provide a robust comparison, a multi-assay approach is recommended, targeting different aspects of cellular health. The human neuroblastoma cell line, SH-SY5Y, is a suitable model for this study due to the known neuroactive properties of the test compounds.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Analysis cluster_3 Conclusion start Seed SH-SY5Y cells in 96-well plates treat Treat with varying concentrations of Piperazine and m-CPP for 24, 48, 72h start->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apop Annexin V/PI Staining (Apoptosis vs. Necrosis) treat->apop ic50 Calculate IC50 values mtt->ic50 ldh->ic50 stats Statistical Analysis (e.g., ANOVA) apop->stats ic50->stats conclusion Comparative Cytotoxicity Profile stats->conclusion

Caption: A generalized workflow for the comparative cytotoxicity assessment of Piperazine and m-CPP.

Methodologies and Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active mitochondria reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[12] The intensity of the purple color is directly proportional to the number of living cells.[12]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [13]

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of Piperazine and m-CPP in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium without the compound). Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[15][16] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[16][17]

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay [15][18]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls: a background control (medium only), a low control (spontaneous LDH release from untreated cells), and a high control (maximum LDH release, achieved by lysing untreated cells with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][17]

Apoptosis vs. Necrosis Determination: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[19][20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[21][22] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[19][21]

Protocol: Annexin V and Propidium Iodide (PI) Staining [19][21]

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a 6-well plate and treat with Piperazine and m-CPP as described previously.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.[21]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[21]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[21]

Anticipated Results and Data Interpretation

Based on the structural differences and known activities of piperazine derivatives, it is anticipated that m-CPP will exhibit greater cytotoxicity than piperazine.

Quantitative Data Summary (Hypothetical)
CompoundAssayIC₅₀ (µM) after 48hPrimary Mode of Cell Death
Piperazine MTT> 1000Necrosis at high concentrations
m-CPP MTT~150Apoptosis
Piperazine LDH> 1000Membrane damage at high concentrations
m-CPP LDH~200Secondary necrosis following apoptosis

IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The lower IC₅₀ value for m-CPP would suggest a significantly higher cytotoxic potential. The Annexin V/PI staining is expected to show a dose-dependent increase in the apoptotic cell population for m-CPP treated cells, while piperazine may induce necrosis at much higher concentrations.

Mechanism of Action: A Postulated Pathway

The cytotoxicity of many piperazine derivatives has been linked to the induction of apoptosis via the intrinsic mitochondrial pathway.[13] This pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade and ultimately, programmed cell death.[23]

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Apoptosis mcpp m-CPP mito Mitochondrial Pore Opening mcpp->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Postulated intrinsic mitochondrial apoptosis pathway induced by m-CPP.

Conclusion

This guide provides a comprehensive framework for the comparative cytotoxic assessment of piperazine and its derivative, m-CPP. By employing a multi-assay approach that evaluates metabolic activity, membrane integrity, and the mode of cell death, researchers can obtain a detailed understanding of how structural modifications to the piperazine scaffold influence its toxicological profile. The anticipated results suggest that the addition of the chlorophenyl and methyl groups in m-CPP will lead to a significant increase in cytotoxicity, likely mediated by the induction of apoptosis. This information is critical for the rational design of safer and more effective piperazine-based therapeutics.

References

  • Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • Arbo, M. D., Silva, R., Barbosa, D. J., et al. (2016). In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells. Journal of Applied Toxicology, 36(1), 121-130. [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Persona, K., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 29(1), 113-124.
  • University of South Florida. (n.d.). Apoptosis Protocols. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Piperazine: Human health tier II assessment.
  • Yarim, M., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 785-790. [Link]

  • Lee, J. H., et al. (2020). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 63(1), 1-7.
  • Kumar, A., et al. (2019). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 16(9), 1045-1055.
  • Shevchuk, O., et al. (2026, February 18). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Preprints.org.
  • Thermo Fisher Scientific. (2019, February 19). CyQUANT™ LDH Cytotoxicity Assay Kit.
  • Savage, D. C. (1967). Neurotoxic effects of piperazine. British Medical Journal, 2(5555), 840. [Link]

  • Conners, G. P. (1995). Piperazine neurotoxicity: worm wobble revisited. The Journal of Emergency Medicine, 13(3), 341-343.
  • Kaja, S., et al. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current Neuropharmacology, 10(3), 237-243.
  • Radhakrishnan, M., & Ramesh, S. (2023). In vitro MTT Assay to Evaluate Mitochondrial Dysfunction in Rat Brain Synaptosomes.
  • Bio-protocol. (n.d.). Cell Viability Assessment—MTT Assay. [Link]

  • He, L., & Lu, J. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience, Chapter 7, Unit 7.20.
  • Kim, J., et al. (2025, August 15).
  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. ResearchGate. [Link]

  • Marona, H., et al. (2009). Preliminary evaluation of anticonvulsant activity and neurotoxicity of some 1,4-substituted piperazine derivatives. Acta Poloniae Pharmaceutica, 66(5), 571-578.
  • Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. [Link]

  • McCann, U. D., et al. (1999). Altered neuroendocrine and behavioral responses to m-chlorophenylpiperazine in 3,4-methylenedioxymethamphetamine (MDMA) users. Psychopharmacology, 147(1), 56-65.
  • Al-Ostath, R., et al. (2025, October 28).
  • Tasca, C. I., et al. (2005). MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine. Neuroscience Letters, 380(1-2), 100-104.
  • Wikipedia. (n.d.). meta-Chlorophenylpiperazine. [Link]

  • Yarim, M., et al. (2012). Cancer cell Cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Hamik, A., & O'Donnell, J. M. (1988). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. European Journal of Pharmacology, 153(2-3), 245-252.
  • Djezzar, S., & Dally, S. (2006). [Metachlorophenylpiperazine (mCPP): a new designer drug]. Annales de Toxicologie Analytique, 18(2), 161-167.
  • Wikidoc. (2012, June 14). 1-(3-Chlorophenyl)piperazine. [Link]

  • Iqbal, N., et al. (1994). Effects of meta-chlorophenylpiperazine on neuroendocrine and behavioral responses in male schizophrenic patients and normal volunteers.

Sources

Comparative

Cross-Reactivity Validation of 1-(3-Chlorophenyl)-4-methylpiperazine (mCPP) in Immunoassay Screens: A Comparative Guide

Executive Summary & Clinical Context In high-throughput clinical and forensic toxicology, we rely heavily on automated immunoassays for the rapid screening of drugs of abuse. However, the analytical specificity of these...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

In high-throughput clinical and forensic toxicology, we rely heavily on automated immunoassays for the rapid screening of drugs of abuse. However, the analytical specificity of these assays is frequently challenged by structurally homologous compounds. One of the most notorious interferents is 1-(3-chlorophenyl)-4-methylpiperazine (mCPP) .

mCPP occupies a dual role in toxicology: it is the primary active urinary metabolite of the widely prescribed antidepressants trazodone and nefazodone, and it is also illicitly synthesized as a piperazine-class designer drug. Because its spatial geometry mimics the phenethylamine backbone, mCPP frequently causes false-positive results in amphetamine, methamphetamine, and MDMA (Ecstasy) immunoassay screens[1],[2].

This guide objectively compares the cross-reactivity profiles of leading commercial immunoassay platforms against mCPP and provides a self-validating experimental protocol for laboratories to assess interference in their own workflows.

The Mechanistic Causality of mCPP Interference

To understand why mCPP triggers false positives, we must examine the hapten design of competitive immunoassays. Polyclonal and broadly reactive monoclonal antibodies used in amphetamine/MDMA screens are raised against phenethylamine derivatives. mCPP possesses a piperazine ring attached to a chlorophenyl group. The electron density and steric footprint of this structure exhibit sufficient homology to amphetamines that the antibody's paratope mistakenly binds mCPP.

In a homogeneous Enzyme Multiplied Immunoassay Technique (EMIT), this cross-reactivity directly disrupts the assay's self-regulating enzyme kinetics. When mCPP binds the capture antibody, it displaces the enzyme-labeled target drug. Because the enzyme is no longer sterically inhibited by the antibody, it remains catalytically active, converting NAD+ to NADH. The resulting spike in absorbance is erroneously quantified as a positive drug result.

EMIT_Mechanism A Anti-Amphetamine Antibody B Enzyme-Labeled Amphetamine A->B No Drug: Enzyme Inhibited C mCPP in Sample (Cross-Reactant) A->C mCPP Present E Free Enzyme-Labeled Amphetamine (Active) B->E Enzyme Remains Free D Antibody-mCPP Complex C->D Competitive Binding F NAD+ to NADH (High Absorbance) E->F Catalytic Activity (False +)

EMIT mechanism showing how mCPP prevents enzyme inhibition, causing false positives.

Comparative Performance Analysis

Not all immunoassays are equally susceptible to mCPP. The degree of cross-reactivity depends heavily on the proprietary antibody clones and the specific cutoffs utilized by the manufacturer.

Cross-reactivity is calculated using the formula: % Cross-Reactivity = (Assay Cutoff Concentration / Lowest mCPP Concentration Yielding a Positive) × 100

Below is a comparative data synthesis of major commercial kits based on peer-reviewed validation studies:

Immunoassay PlatformTarget AnalytemCPP Cross-Reactivity ThresholdCalculated Cross-Reactivity (%)Reference
Neogen Amphetamine Ultra Amphetamines150 ng/mL32.0% [3]
Siemens EMIT II Plus Ecstasy (MDMA)5,000 – 7,500 ng/mL~4.0 - 6.0% [2]
Roche Amphetamines II Amphetamines~6,700 ng/mL~15.0% (at 1000 ng/mL cutoff)[4]
Thermo Scientific DRI AmphetaminesConcentration-dependentSusceptible (Unquantified)[1]
Key Scientific Insights:
  • High-Sensitivity Vulnerability: The Neogen Amphetamine Ultra assay demonstrates a highly sensitive but poorly specific profile regarding mCPP, triggering false positives at just 150 ng/mL (32% cross-reactivity)[3].

  • Clinical Relevance in Trazodone Therapy: While the Roche Amphetamines II and Siemens EMIT II Plus assays require much higher concentrations of mCPP (~5,000 to 6,700 ng/mL) to trigger a positive result[4],[2], patients actively metabolizing therapeutic doses of trazodone routinely excrete mCPP in their urine at concentrations exceeding 7,000 ng/mL. Therefore, these "low" cross-reactivity percentages still result in frequent, clinically significant false positives[4].

Self-Validating Protocol for Cross-Reactivity Assessment

To establish trustworthiness in your laboratory's screening capabilities, you must empirically validate the cross-reactivity of your chosen immunoassay. Do not rely solely on manufacturer package inserts.

The following step-by-step methodology represents a self-validating system. By incorporating an orthogonal LC-MS/MS confirmation step, we ensure that the observed immunoassay absorbance is genuinely caused by mCPP binding kinetics, rather than matrix effects or standard degradation.

Phase 1: Matrix Preparation and Spiking
  • Procure Matrix: Obtain certified drug-free human urine. Causality Note: We use human urine rather than synthetic buffers because endogenous salts, urea, and proteins directly impact the kinetic binding efficiency of the antibodies and the optimal pH of the enzyme reaction.

  • Baseline Verification: Run the blank matrix through LC-MS/MS to definitively rule out the presence of endogenous phenethylamines or piperazines.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of mCPP reference standard in LC-grade methanol.

  • Serial Dilution: Spike the mCPP stock into the urine matrix to create a validation gradient: 0, 50, 150, 500, 1,000, 5,000, and 10,000 ng/mL.

Phase 2: Immunoassay Screening
  • Calibration: Calibrate your chemistry analyzer (e.g., Beckman Coulter AU series) using the manufacturer's designated target cutoffs (e.g., 500 ng/mL for Amphetamines).

  • Execution: Run the spiked samples in triplicate. Record the quantitative absorbance change (ΔA/min) and the qualitative binary output (Positive/Negative).

Phase 3: Orthogonal Confirmation (Self-Validation)
  • Mass Spectrometry: Subject all aliquots to LC-MS/MS using a validated Multiple Reaction Monitoring (MRM) method (mCPP transitions: m/z 211.1 → 154.1).

  • Data Reconciliation: Correlate the LC-MS/MS quantified concentrations with the immunoassay absorbance values to calculate the exact cross-reactivity percentage for your specific lot of reagents.

Validation_Workflow S1 1. Matrix Preparation (Drug-Free Human Urine) S2 2. mCPP Spike-In (10 to 10,000 ng/mL) S1->S2 Ensures basal matrix integrity S3 3. Immunoassay Screening (Target Cutoff Calibration) S2->S3 Establishes concentration gradient S4 4. Spectrophotometric Data Acquisition S3->S4 Measures competitive binding kinetics S5 5. LC-MS/MS Confirmation (Orthogonal Validation) S4->S5 Validates presumptive positives

Step-by-step self-validating workflow for assessing mCPP cross-reactivity.

Conclusion and Best Practices

The structural homology between mCPP and amphetamines creates an unavoidable analytical blind spot in standard competitive immunoassays. As demonstrated by the data, platforms like Neogen Amphetamine Ultra and Thermo DRI are highly susceptible to interference[1],[3], while EMIT and Roche assays will still trigger false positives in patients undergoing trazodone therapy due to the sheer volume of mCPP excreted[4],[2].

Best Practice Recommendations:

  • Treat Screens as Presumptive: Never report an unconfirmed positive amphetamine or MDMA result in a clinical or forensic setting without orthogonal confirmation.

  • Mandate LC-MS/MS: Implement Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for all presumptive positives. Mass spectrometry easily differentiates the m/z 211.1 precursor ion of mCPP from the m/z 136.1 precursor of amphetamine.

  • Review Patient Histories: Always cross-reference positive amphetamine screens with patient medication histories for trazodone or nefazodone prescriptions.

References

  • Title: Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening Source: Journal of Analytical Toxicology (Oxford Academic) URL: [Link]

  • Title: Trazodone, meta-Chlorophenylpiperazine (an Hallucinogenic Drug and Trazodone Metabolite), and the Hallucinogen Trifluoromethylphenylpiperazine Cross-React with the EMIT® II Ecstasy Immunoassay in Urine Source: Journal of Analytical Toxicology (Oxford Academic) URL: [Link]

  • Title: The Trazodone Metabolite meta-Chlorophenylpiperazine Can Cause False-Positive Urine Amphetamine Immunoassay Results Source: Journal of Analytical Toxicology (Oxford Academic) URL: [Link]

  • Title: Comprehensive Forensic Toxicological Analysis of Designer Drugs Source: Office of Justice Programs (OJP.gov) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Piperazine, 1-(3-chlorophenyl)-4-methyl- proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories treating all organic amine waste uniformly. However, when handling 1-(3-chlorophenyl)-4-methylpiperazine , the covalently bonded chlorine atom in the m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic amine waste uniformly. However, when handling 1-(3-chlorophenyl)-4-methylpiperazine , the covalently bonded chlorine atom in the meta-position of the phenyl ring fundamentally alters the disposal requirements. If this compound is inadvertently mixed with non-halogenated solvent waste, it can cause severe regulatory violations and damage standard incinerators due to the generation of corrosive hydrogen chloride gas.

The following standard operating procedure (SOP) provides a self-validating, mechanistic guide to the safe handling, segregation, and disposal of this specific piperazine derivative.

Mechanistic Causality in Handling & Segregation

To ensure scientific integrity and operational safety, personnel must understand the why behind these disposal protocols:

  • Halogenated Segregation: The presence of the chlorine atom means this compound cannot be disposed of in standard solvent waste. Combustion of halogenated organics in standard incinerators produces toxic dioxins and hydrogen chloride (HCl) gas[1]. Therefore, it must be strictly segregated into a dedicated Halogenated Waste stream for high-temperature incineration equipped with flue-gas scrubbers[2].

  • Amine Basicity & Reactivity: The piperazine nitrogen atoms are basic and can cause severe skin and eye irritation[3]. In the event of a spill, the compound can react exothermically with strong acids. Neutralization with concentrated acids must be avoided, as the resulting heat can aerosolize the toxic powder[1].

Physicochemical & Hazard Profile

Accurate waste manifesting requires precise chemical characterization. The table below summarizes the quantitative data and operational implications for 1-(3-chlorophenyl)-4-methylpiperazine.

Property / HazardValue / ClassificationOperational Implication
CAS Number 20011-11-4[4]Primary identifier required for EPA tracking and waste manifesting[5].
Molecular Weight 210.70 g/mol [4]Utilized for calculating molar waste concentrations in solvent mixtures.
Chemical Class Halogenated Aryl PiperazineMandates strict segregation into halogenated waste streams[2].
Toxicity Profile Skin/Eye Irritant, Toxic via IngestionRequires nitrile gloves, safety goggles, and fume hood handling[3]. Structurally similar to sympathomimetic designer drugs[6].
Combustion Byproducts Nitrogen Oxides (NOx), HClRequires EPA-approved high-temperature incineration[1].
EPA Waste Code Unlisted (Characteristic D-codes apply)Must be evaluated for toxicity characteristic (TC) under 40 CFR 261.3[3].

Waste Segregation Logic

Proper segregation at the source is the most critical step in laboratory waste management. The diagram below illustrates the decision matrix for routing 1-(3-chlorophenyl)-4-methylpiperazine waste.

WasteWorkflow Start 1-(3-Chlorophenyl)-4-methylpiperazine Waste Generation Liquid Liquid Waste (Solvents/Aqueous) Start->Liquid Solid Solid Waste (Powders/PPE) Start->Solid Spill Spill Cleanup (Absorbents) Start->Spill Halogenated Halogenated Organic Waste Stream Liquid->Halogenated Segregate SolidHaz Hazardous Solid Waste Stream Solid->SolidHaz Spill->SolidHaz Incineration High-Temp Incineration (with Flue-Gas Scrubbers) Halogenated->Incineration EPA Compliant SolidHaz->Incineration

Figure 1: Segregation and disposal workflow for 1-(3-chlorophenyl)-4-methylpiperazine waste.

Step-by-Step Disposal Protocols

Protocol 1: Liquid Waste Management (Reaction Mixtures & Solvents)
  • Matrix Characterization: Confirm the solvent matrix. Even if 1-(3-chlorophenyl)-4-methylpiperazine is dissolved in a non-halogenated solvent (e.g., methanol or ethyl acetate), the entire mixture must be classified as Halogenated Organic Waste due to the chlorine atom on the phenyl ring[2].

  • Primary Containment: Transfer the liquid into a high-density polyethylene (HDPE) or glass carboy specifically designated for halogenated organics. Causality: Segregating halogens prevents the formation of explosive mixtures with incompatible chemicals (e.g., strong oxidizers) and ensures compliance with incineration facility requirements[7].

  • Secondary Containment: Place the primary container inside a suitable spill tray or bund to capture potential leaks[7].

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the exact percentage of the piperazine derivative, the primary solvent, and the date of initial accumulation[7].

Protocol 2: Solid Waste Management (Vials, Powders, & PPE)
  • Collection: Place all contaminated consumables (weighing boats, spatulas, empty reagent vials, and contaminated nitrile gloves) into a puncture-resistant, sealable chemical waste bin lined with a thick polyethylene bag[3].

  • Segregation: Do not mix this solid waste with biological, radioactive, or non-hazardous general waste[7].

  • Disposal: Seal the bag securely and transfer it to the facility's central hazardous waste accumulation area for EPA-approved high-temperature incineration[1].

Protocol 3: Spill Response & Decontamination
  • Isolation & Ventilation: Immediately evacuate personnel from the immediate area. If the spill occurs within a fume hood, ensure the sash is lowered to maintain negative pressure and contain airborne particulates[1].

  • Absorption (No Acids): Do not use strong acids to neutralize the basic piperazine ring. The resulting exothermic reaction can aerosolize the compound. Instead, cover the liquid spill with inert absorbent pads or vermiculite[3].

  • Mechanical Collection: Sweep the absorbed material or spilled powder using non-sparking tools to prevent ignition (as piperazine derivatives can be combustible solids)[1]. Place the material into a designated solid hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water. Collect the rinsate as halogenated aqueous waste, ensuring it does not enter standard laboratory drains or environmental waterways[3].

Regulatory & Logistical Compliance

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators must determine whether a discarded chemical is classified as hazardous waste per 40 CFR 261.3[3]. Laboratories must strictly track storage time limits (e.g., 90 days for Large Quantity Generators or 180 days for Small Quantity Generators) and ensure all e-Manifests accurately reflect the presence of halogenated aryl piperazines to avoid audit penalties and environmental contamination[2].

References

  • MOLBASE. "1-(3-Chlorophenyl)-4-methylpiperazine price & availability." Retrieved from: [Link]

  • NextSDS. "Piperazine, 1-(3-chlorophenyl)-4-methyl- — Chemical Substance Information." Retrieved from: [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Piperazine." Retrieved from: [Link]

  • ResearchGate. "Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market." Retrieved from: [Link]

  • Reddit (r/environmental_science). "Hazardous waste disposal information." Retrieved from: [Link]

  • University of Wollongong (UOW). "Hazardous Waste Disposal Guidelines." Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling Piperazine, 1-(3-chlorophenyl)-4-methyl-

As a Senior Application Scientist, I recognize that handling specialized pharmacological building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). Piperazine, 1-(3-chlorophenyl)-4-methyl- (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmacological building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). Piperazine, 1-(3-chlorophenyl)-4-methyl- (CAS 20011-11-4) is a highly specific tertiary amine derivative structurally related to 1-(3-chlorophenyl)piperazine (mCPP), a well-documented serotonergic ligand and metabolite of trazodone[1].

Because the addition of a 4-methyl group increases the compound's lipophilicity compared to its secondary amine parent, its capacity for dermal penetration is significantly enhanced. This guide bypasses generic safety advice to provide a causality-driven, self-validating operational protocol for researchers and drug development professionals.

Part 1: Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand the physicochemical behavior of the molecule:

  • Dermal & Ocular Saponification Risk: Piperazines are aliphatic heterocycles that exhibit significant Lewis base characteristics. Upon contact with biological tissues, they can disrupt lipid bilayers and cause the saponification of fatty acids. This translates to severe chemical burns or ocular damage if not immediately mitigated[2].

  • Enhanced Lipophilicity: The 4-methyl substitution makes this a tertiary amine. Unlike secondary amines, tertiary amines often partition more readily into lipophilic environments (like the stratum corneum of the skin), necessitating highly impermeable glove materials.

  • Inhalation & Systemic Toxicity: Whether handled as a free base (often a viscous oil or low-melting solid) or synthesized as a hydrochloride salt (fine crystalline powder), aerosolization is a critical risk. Given its structural homology to mCPP, systemic absorption could theoretically trigger unintended central nervous system (CNS) or serotonergic effects[1].

Part 2: Personal Protective Equipment (PPE) Matrix

In accordance with OSHA standard 29 CFR 1910.132[3], the following PPE matrix is engineered specifically for the physicochemical threats posed by lipophilic piperazine derivatives.

Protection ZoneEquipment SpecificationStandard / RatingCausality & Rationale
Ocular/Face Indirect-vented chemical splash goggles + Full face shield.ANSI Z87.1 / EN 166Prevents aerosolized powders or liquid micro-splashes from causing rapid ocular saponification.
Dermal/Hands Double-gloving: Inner nitrile (0.11 mm) + Outer heavy-duty nitrile or butyl rubber (≥0.4 mm).EN 374 (Chemical Resistance)The tertiary amine structure easily permeates latex. Butyl rubber or thick nitrile provides the necessary barrier against lipophilic bases.
Respiratory N95/P100 particulate respirator (for HCl salts) OR Half-mask with Organic Vapor (OV) cartridges (for free base).NIOSH / EN 149Prevents inhalation of active pharmaceutical ingredients (API) and protects against respiratory tract irritation[2].
Body Flame-resistant (Nomex) or standard 100% cotton lab coat, fully buttoned to the collar.OSHA 1910.132Synthetic fibers can melt into the skin if a reactive fire occurs; cotton provides a breathable, sacrificial barrier against micro-spills[3].

Part 3: Operational Logistics & Self-Validating Protocols

To ensure scientific integrity, every handling procedure must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is successful.

Phase 1: Pre-Operation Verification
  • Fume Hood Calibration: Activate the chemical fume hood and verify the face velocity monitor reads between 80 and 120 feet per minute (fpm) .

    • Validation: Tape a small Kimwipe to the bottom sash; it should be pulled gently inward, confirming negative pressure.

  • PPE Integrity Check: Perform the inflation test on both pairs of nitrile gloves to check for micro-tears before donning.

Phase 2: Active Handling Methodology
  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood. If handling the hydrochloride salt (powder), use an anti-static gun (Zerostat) on the spatula and boat to prevent electrostatic dispersion.

  • Transfer Protocol: Uncap the primary vial only when fully inside the hood. Transfer the chemical slowly to the weighing boat.

    • Validation: Observe the balance readout. The reading must stabilize within 3 seconds without drifting. A drifting value indicates either static interference or excessive draft, requiring immediate sash adjustment.

  • Containment: Once the desired mass is achieved, immediately transfer the compound into a pre-labeled secondary reaction vessel and seal it with a septum before removing it from the hood.

Phase 3: Post-Operation Decontamination
  • Neutralization Wipe-Down: Because 1-(3-chlorophenyl)-4-methylpiperazine is basic, standard water wipe-downs are insufficient. Wipe the balance pan and hood surface with a dilute acidic solution (e.g., 1% acetic acid) to protonate and neutralize residual amine traces.

  • Final Clean: Follow the acidic wipe with a 70% ethanol or distilled water wipe to remove the resulting water-soluble salts.

Part 4: Spill Response & Disposal Plans

If a containment failure occurs, execute the following step-by-step methodology:

Immediate Spill Containment:

  • Isolate: Lower the fume hood sash completely. If the spill is outside the hood, evacuate the immediate 5-meter radius and ensure laboratory ventilation is maximized.

  • Assess State:

    • For Solid/Powder Spills: Do not sweep dry. Lightly mist the powder with water to collapse the aerosol threat, then use a specialized chemical scraper to push the slurry into a hazardous waste bin.

    • For Liquid Spills (Free Base): Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use combustible sawdust.

  • Neutralize: Apply a weak acid (like citric acid powder or 1% acetic acid) over the absorbed spill to neutralize the basicity, then collect the aggregate.

Disposal Logistics:

  • Categorization: Place all collected spill materials, contaminated gloves, and wipes into a high-density polyethylene (HDPE) waste container.

  • Labeling: Label strictly as "Hazardous Chemical Waste: Toxic/Irritant Organic Amine (Piperazine Derivative)".

  • Compliance: Never dispose of piperazine derivatives down the aqueous drain. Transfer the sealed HDPE container to your facility's Environmental Health and Safety (EHS) department for EPA/RCRA-compliant incineration.

Part 5: Mandatory Visualization

Below is the logical workflow mapping the causality between operational handling, validation, and spill response.

PiperazineWorkflow Start Initiate Protocol (Verify CAS 20011-11-4) PPE Don Certified PPE (EN 374 Gloves / ANSI Z87.1 Eyes) Start->PPE Hood Fume Hood Ops (Validate 80-120 fpm velocity) PPE->Hood Decision Spill Detected During Transfer? Hood->Decision SpillResp Spill Response (Contain & Neutralize with 1% Acetic Acid) Decision->SpillResp Yes Decon Standard Decontamination (Acidic Wipe -> 70% EtOH) Decision->Decon No SpillResp->Decon Disposal EPA/RCRA Compliant Hazardous Waste Disposal Decon->Disposal Success Operation Complete Disposal->Success

Closed-loop operational workflow for handling and spill response of piperazine derivatives.

References

  • National Center for Biotechnology Information (PubChem). "1-(3-Chlorophenyl)piperazine - Compound Summary." U.S. National Library of Medicine. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." United States Department of Labor. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Piperazine, 1-(3-chlorophenyl)-4-methyl-
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Piperazine, 1-(3-chlorophenyl)-4-methyl-
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